12-Bromododecanoic Acid

Catalog No.
S577883
CAS No.
73367-80-3
M.F
C12H23BrO2
M. Wt
279.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-Bromododecanoic Acid

CAS Number

73367-80-3

Product Name

12-Bromododecanoic Acid

IUPAC Name

12-bromododecanoic acid

Molecular Formula

C12H23BrO2

Molecular Weight

279.21 g/mol

InChI

InChI=1S/C12H23BrO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11H2,(H,14,15)

InChI Key

YYKBWYBUCFHYPR-UHFFFAOYSA-N

SMILES

Array

Synonyms

12-bromododecanoic acid, 12-bromolauric acid

Canonical SMILES

C(CCCCCC(=O)O)CCCCCBr

The exact mass of the compound 12-Bromododecanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 660375. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Halogenated fatty acids [FA0109]. However, this does not mean our product can be used or applied in the same or a similar way.

Chemical Identification and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and physical characteristics of 12-Bromododecanoic acid.

Property Value / Description
Systematic Name This compound [1]
CAS Registry Number 73367-80-3 [2] [3] [4]
Molecular Formula C₁₂H₂₃BrO₂ [1] [2]
Average Molecular Weight 279.21 g/mol [2] [3]
Chemical Structure Chemical Structure of this compound A 12-carbon chain (dodecanoic acid) with a carboxylic acid group at one end and a bromine atom at the other. [2] [5]
Melting Point 52-55 °C (lit.) [5]
Solubility Soluble in chloroform (50 mg/mL) [5]
Flash Point 110 °C (closed cup) [5]

Synthetic Applications and Biological Evaluation

A primary application of this compound is as a key synthetic intermediate, often as a precursor for introducing a 12-carbon chain with a terminal functional group. Its experimental uses are highlighted in recent anti-tumor and anti-viral research.

Application in Anti-Tumor Drug Discovery

In a 2025 study, this compound was used to synthesize mitochondria-targeting derivatives of the natural compound formononetin to enhance its anti-tumor activity. [6]

  • Objective: Improve the poor water solubility and low absorption of formononetin by structurally modifying it to target tumor cell mitochondria. [6]
  • Role of this compound: Served as a critical alkyl linker. The bromine atom was displaced by triphenylphosphine, creating a cationic triphenylphosphonium (TPP+) moiety. The carboxylic acid end formed an ester bond with the hydroxyl group of formononetin. [6]
  • Experimental Workflow:

G Formononetin Formononetin Intermediate Alkyl-Linked Intermediate Formononetin->Intermediate Esterification BromoAcid This compound BromoAcid->Intermediate Esterification FinalDerivative Final TPP+ Derivative Intermediate->FinalDerivative Nucleophilic Substitution TPP Triphenylphosphine TPP->FinalDerivative

Synthesis of formononetin-TPP+ derivatives using this compound as a linker.

  • Key Findings: The lead compound (2c) demonstrated potent activity against A549 lung cancer cells with an IC₅₀ of 12.19 ± 1.52 μM, superior to both formononetin and the drug 5-FU. The TPP+ conjugation enhanced selectivity, showing lower cytotoxicity in normal cells. [6]
Application in Anti-HIV Microbicide Research

Research has also explored this compound as a component in nucleoside analogs for developing topical anti-HIV agents. [7]

  • Objective: Create fatty acyl ester conjugates of nucleoside analogs to improve their cellular uptake and efficacy as potential microbicides. [7]
  • Role of this compound: Used to synthesize 5'-O-(12-azidododecanoyl) and 5'-O-(12-thioethyldodecanoyl) derivatives of the nucleoside 3'-fluoro-2',3'-dideoxythymidine (FLT). [7]
  • Mechanism Hypothesis: The fatty acid chain increases the lipophilicity of the conjugate, enhancing its ability to cross cell membranes. Inside the cell, esterases hydrolyze the compound, releasing the active nucleoside to inhibit viral reverse transcriptase and the fatty acid to potentially inhibit viral N-myristoyltransferase. [7]

G Conjugate FLT-Fatty Acid Conjugate Esterase Cellular Esterase Conjugate->Esterase FLT FLT (Active Nucleoside) Esterase->FLT FattyAcid Fatty Acid Metabolite Esterase->FattyAcid RT Reverse Transcriptase Inhibition FLT->RT NMT Potential NMT Inhibition FattyAcid->NMT

Proposed mechanism of action for FLT-fatty acid conjugates as anti-HIV agents.

  • Key Findings: The 12-azidododecanoic acid conjugate of FLT exhibited an EC₅₀ of <0.2 μM against cell-free HIV, demonstrating significantly enhanced potency over the parent nucleoside. [7]

Pharmacology and Safety

  • Pharmacology: As an experimental building block, detailed pharmacokinetic data (absorption, distribution, metabolism, excretion) for this compound itself is not available. [2] One database suggests it may interact with the protein Glycodelin in humans, but the pharmacological action remains unknown. [2]
  • Safety and Handling:
    • It is classified as a combustible solid. [5]
    • Recommended personal protective equipment includes gloves, eyeshields, and type N95 (US) respiration. [5]
    • It has a Water Hazard Class (WGK) of 3, indicating it is highly hazardous to water. [5]

Key Takeaways for Researchers

  • Primary Utility: this compound is not typically a final drug substance but a valuable synthetic intermediate. Its structure allows for facile modification at both the carboxylic acid and terminal bromine positions. [6] [7]
  • Key Research Applications:
    • Constructing mitochondria-targeting conjugates in anti-cancer drug design. [6]
    • Enhancing the lipophilicity and cellular uptake of nucleoside analogs in antiviral research. [7]
    • Serving as a model fatty acid ligand for studying protein-ligand interactions, such as in the X-ray crystallography of bovine β-lactoglobulin. [4] [5]

References

12-Bromododecanoic acid safety data WGK 3

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Safety Data Summary

The table below summarizes the key safety and identification information for 12-Bromododecanoic acid from the supplier data sheets.

Property Specification / Value
CAS Number 73367-80-3 [1] [2]
Molecular Formula C₁₂H₂₃BrO₂ [1] [2]
Molecular Weight 279.22 g/mol [1] [2]
Purity ≥ 97% [1] [2]
Melting Point 52-55 °C (lit.) [1]
Flash Point 110 °C (closed cup) [1]
Water Hazard Class (WGK) WGK 3 (Severe hazard to waters) [1] [2]
RIDADR Transport Code NONH (Not restricted for transport) [2]
Personal Protective Equipment (PPE) Eyeshields, Gloves, type N95 (US) respirator [1]
Storage Store at room temperature, protected from light [2]
Shelf Life 2 years [2]

Interpretation of WGK 3 and Safety Information

  • Meaning of WGK 3: The classification WGK 3 signifies that this compound is considered a substance that poses a severe hazard to aquatic environments. This necessitates stringent handling procedures to prevent any release into waterways or the environment [1] [2].
  • Limited Toxicological Data: The available search results do not contain detailed toxicological studies (e.g., LD50, specific target organ toxicity, or full ecotoxicological data) that underpin the WGK 3 classification. The safety data is presented in a summary format.

Framework for a Comprehensive Safety Assessment

To build a complete safety profile for your research, the following diagram outlines the key areas you would need to investigate.

safety_assessment This compound Safety Assessment This compound Safety Assessment Physical & Chemical Hazards Physical & Chemical Hazards This compound Safety Assessment->Physical & Chemical Hazards Health Hazards Health Hazards This compound Safety Assessment->Health Hazards Environmental Hazards Environmental Hazards This compound Safety Assessment->Environmental Hazards Safe Handling & Storage Safe Handling & Storage This compound Safety Assessment->Safe Handling & Storage Combustible Solid [1] Combustible Solid [1] Physical & Chemical Hazards->Combustible Solid [1] Flash Point: 110°C [1] Flash Point: 110°C [1] Physical & Chemical Hazards->Flash Point: 110°C [1] Skin & Eye Irritation [1] Skin & Eye Irritation [1] Health Hazards->Skin & Eye Irritation [1] Respiratory Irritation [1] Respiratory Irritation [1] Health Hazards->Respiratory Irritation [1] Systemic Toxicity (Data Gaps) Systemic Toxicity (Data Gaps) Health Hazards->Systemic Toxicity (Data Gaps) WGK 3: Severe Water Hazard [1] [2] WGK 3: Severe Water Hazard [1] [2] Environmental Hazards->WGK 3: Severe Water Hazard [1] [2] Ecotoxicology (Data Gaps) Ecotoxicology (Data Gaps) Environmental Hazards->Ecotoxicology (Data Gaps) PPE: Gloves, Eyeshields, N95 [1] PPE: Gloves, Eyeshields, N95 [1] Safe Handling & Storage->PPE: Gloves, Eyeshields, N95 [1] Storage: Room Temp., Away from Light [2] Storage: Room Temp., Away from Light [2] Safe Handling & Storage->Storage: Room Temp., Away from Light [2]

> Framework for comprehensively assessing the safety of this compound, highlighting known data and identified gaps.

Recommendations for Further Research

Given the identified data gaps, here are concrete steps you can take to acquire the necessary in-depth information:

  • Consult Full Safety Data Sheets (SDS): The summaries in the search results are not a substitute for the complete, legally mandated SDS. You should obtain the latest SDS directly from your chemical supplier (e.g., Sigma-Aldrich [1]) or other manufacturers.
  • Perform a Literature Review: Conduct a thorough search in scientific databases (like SciFinder, Reaxys, or PubMed) for peer-reviewed journal articles. Search for terms such as "This compound toxicity," "alkyl bromoacid ecotoxicology," or "brominated fatty acid safety."
  • Investigate Read-Across Data: As a starting point for hazard prediction, you could consider a read-across assessment with the related compound 1,12-Dibromododecane (CAS 3344-70-5), which is also classified with WGK 3 [3]. However, any read-across hypothesis must be critically evaluated and supported by data.

References

12-Bromododecanoic acid solubility chloroform

Author: Smolecule Technical Support Team. Date: February 2026

Technical Data Summary

The table below summarizes the key physicochemical properties of 12-Bromododecanoic acid (CAS 73367-80-3).

Property Value
Molecular Formula C₁₂H₂₃BrO₂ [1] [2] [3]
Molecular Weight 279.21 g/mol [1] [2] [3]
Melting Point 52-55 °C (lit.) [1] [4] [2]
Boiling Point 140-143 °C at 20 Torr [1] [2]
Predicted pKa 4.78 ± 0.10 [1] [2]
Density 1.191±0.06 g/cm³ (Predicted) [1] [2]
Flash Point >230 °F (110 °C) [1] [4] [2]
Appearance White to off-white crystalline solid [1] [2] [5]
Solubility in Chloroform 50 mg/mL [1] [4] [2]

Experimental Protocol: Solution Preparation

This protocol details the procedure for preparing a 50 mg/mL solution of this compound in chloroform. The workflow involves preparation, dissolution, and post-processing stages, which you can see in the following diagram:

G Start Start Preparation P1 Weigh 50 mg of This compound Start->P1 P2 Transfer to a clean, dry vial P1->P2 P3 Add 1 mL of anhydrous chloroform P2->P3 P4 Cap the vial and vortex or stir (10-15 min) P3->P4 P5 Inspect visually: Clear, faintly yellow solution is acceptable P4->P5 P6 Solution is ready for use P5->P6 Storage Store sealed at room temperature away from light P6->Storage

Materials and Equipment
  • Analyte: this compound (≥97% purity) [4] [5]
  • Solvent: Anhydrous chloroform [1] [4]
  • Container: A clean, dry glass vial (e.g., 2-4 mL capacity) with a secure cap
  • Balance: Analytical balance (accuracy to 0.1 mg)
  • Other: Micropipette, vortex mixer or magnetic stirrer, and optional sonicator
Procedure
  • Weighing: Using an analytical balance, accurately weigh 50 mg of this compound [1] [4].
  • Transfer: Transfer the solid to a clean, dry glass vial.
  • Dilution: Add anhydrous chloroform to the vial to achieve a final volume of 1 mL. This gives the target concentration of 50 mg/mL.
  • Dissolution: Cap the vial securely and mix the contents using a vortex mixer or a magnetic stirrer until the solid is completely dissolved. This typically takes 10-15 minutes. Gentle warming or brief sonication in a water bath at or below room temperature can be used to accelerate dissolution if necessary.
  • Inspection: Visually inspect the solution. The expected outcome is a clear to slightly hazy, colorless to faintly yellow liquid [1] [4]. A significant haze or precipitate indicates incomplete dissolution.
Notes and Safety
  • Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat. The compound may cause skin and eye irritation [2].
  • Storage: The solid compound should be stored sealed in a dry environment at room temperature, protected from light [1] [5]. Prepared solutions should be used promptly.
  • Solution Stability: If the solution develops significant cloudiness or color change over time, it should be discarded.

Research Applications

This compound is a valuable bifunctional intermediate in chemical and biochemical research. Its key applications include:

  • Protein-Ligand Interaction Studies: It has been used as a model fatty acid to elucidate the X-ray crystal structure of bovine beta-lactoglobulin, where it binds inside the protein's calyx [1] [6] [3].
  • Synthesis of Prodrugs and Bioactive Molecules: The molecule serves as a critical building block. The carboxylic acid can form ester linkages, while the bromine at the 12-position is an excellent leaving group for nucleophilic substitution (SN2) reactions [7] [5]. This allows for the creation of lipophilic conjugates, such as those with anti-HIV activity [7].
  • Material Science and Polymer Chemistry: It is used as an initiator or modifier in polymer synthesis, such as in Atom Transfer Radical Polymerization (ATRP), to create polymers with specific terminal functional groups [5].

References

12-Bromododecanoic acid melting point 52-55 °C

Author: Smolecule Technical Support Team. Date: February 2026

Physical and Chemical Properties

The table below summarizes the core physicochemical data for 12-Bromododecanoic acid.

Property Value
CAS Number 73367-80-3 [1] [2]
Molecular Formula C₁₂H₂₃BrO₂ [3] [1] [2]
Molecular Weight 279.21 g/mol [3] [1]
Melting Point 52-55 °C [2] (Other sources report 52.0–53.0 °C [4])
Boiling Point 367.8 °C at 760 mmHg [2]
Density 1.191 g/cm³ [2]
Flash Point >230 °F [2]
logP 4.36690 [2]

Synthesis and Experimental Protocols

This compound is synthesized from 12-hydroxydodecanoic acid. The following diagram illustrates the two primary synthesis pathways and their key steps.

G Start 12-Hydroxydodecanoic Acid Method1 Method 1 (HBr/H₂SO₄) - Reagents: HBr, H₂SO₄ - Cited in: Jocelyn & Polar - Yield: White solid Start->Method1 Method2 Method 2 (NaBr/TMS-Cl) - Reagents: NaBr, Chlorotrimethylsilane - Solvent: Acetonitrile - Application: Radiobromination (e.g., Bromine-77) Start->Method2 Product This compound (Melting Point: 52-55 °C) Method1->Product Method2->Product

Protocol 1: Synthesis using HBr and H₂SO₄ [4]

This is a standard chemical synthesis method suitable for non-radioactive applications.

  • Procedure: React 12-hydroxydodecanoic acid with a mixture of hydrobromic acid (HBr) and sulfuric acid (H₂SO₄).
  • Product Isolation: The reaction yields this compound as a white solid.
  • Purification & Characterization: Purify the product and confirm its identity and purity by measuring its melting point (52.0–53.0 °C) and using techniques such as 1H NMR [4].
Protocol 2: Radiobromination using NaBr and Chlorotrimethylsilane [5]

This method is designed for producing radiolabeled compounds for metabolic tracing.

  • Reagents: Prepare the starting alcohol (12-hydroxydodecanoic acid or its derivative), sodium bromide (Na⁷⁷Br for radiolabeling), and chlorotrimethylsilane.
  • Reaction Setup: Conduct the reaction in anhydrous acetonitrile as the solvent.
  • Advantage: This method is highly effective for preparing no-carrier-added (high specific activity) bromine-77-labeled this compound, which is useful in studying myocardial metabolism and other biochemical pathways [5].

Key Biochemical and Research Applications

This compound serves as a critical probe in biochemical research, particularly in studying enzyme mechanisms and protein binding.

Application 1: Probing Cytochrome P450 Omega-Hydroxylation Mechanism [4]
  • Objective: To test the hypothesis that the ω-hydroxylation regiospecificity of CYP4A1 enzymes results from a narrow substrate channel that presents only the terminal carbon to the oxidizing heme iron.
  • Experimental Setup: Researchers compared the oxidation rates of 12-halododecanoic acids (Cl, Br, I) by recombinant CYP4A1. The halogen atom serves as a surrogate terminal "carbon" for oxidation.
  • Key Findings:
    • Oxidation Order: The order of substrate oxidation was Br > Cl ≫ I.
    • Mechanistic Insight: This order is the inverse of the intrinsic oxidizability of the halogen atoms. The results suggest that the channel accommodates bromide and chloride but not the larger iodide, effectively acting as a steric filter.
    • Channel Diameter Estimation: Based on the atomic radii of the halogens, the study estimated the effective diameter of the access channel to be greater than 3.90 Å but smaller than 4.30 Å [4].
  • Conclusion: The study provided direct evidence for a constricted substrate access channel in CYP4A1 as the key structural feature enforcing its ω-hydroxylation regiospecificity.
Application 2: NMR Studies of Substrate Binding to Cytochrome P450 BM3 [6]
  • Objective: To determine the position and orientation of fatty acid substrates within the active site of Bacillus megaterium cytochrome P450 BM3 (CYP102).
  • Experimental Setup: The binding of sodium laurate (dodecanoate) and its analog, sodium 12-bromolaurate, to the heme domain was studied using NMR relaxation measurements.
  • Key Findings:
    • Both substrates bind in an extended conformation.
    • The carboxylate group is likely close to an arginine residue (Arg47), while the terminal carbon (C12) is positioned 7.6-7.8 Å from the heme iron.
    • The bromine atom in the analog did not significantly alter the binding mode, confirming its utility as a structural probe.
  • Significance: This work provided crucial spatial constraints for understanding how substrates bind to and are activated by bacterial P450 enzymes.
Application 3: Structural Study of Fatty Acid Binding to Beta-Lactoglobulin [1] [2]
  • Objective: To elucidate the binding mode of fatty acids to bovine β-lactoglobulin, a protein known to bind hydrophobic ligands.
  • Experimental Setup: The X-ray crystal structure of β-lactoglobulin was solved with this compound as a bound ligand at 2.23 Å resolution.
  • Key Finding: The ligand was found to bind inside the calyx (central cavity) of the protein. The bromine atom helped pinpoint the location of the alkyl chain's terminus within the binding pocket.
  • Utility: This study established this compound as a valuable model compound for visualizing how fatty acids interact with carrier proteins in structural biology.

Summary for Researchers

This compound is a versatile tool in scientific research. Its well-characterized physical properties, such as a melting point of 52-55 °C, and established synthesis protocols make it a reliable chemical intermediate. Its primary research value lies in its use as a mechanistic and structural probe, especially for studying enzyme-substrate interactions in cytochrome P450 systems and fatty-acid-binding proteins.

References

12-Bromododecanoic acid storage and shelf life

Author: Smolecule Technical Support Team. Date: February 2026

Storage and Handling Information

The table below summarizes the key storage and safety data found in the search results. Please note that this information is primarily from commercial product specifications rather than peer-reviewed stability studies [1] [2] [3].

Parameter Specification / Guideline
Recommended Storage Room temperature, sealed in dry, and protected from light [2] [3].
Shelf Life 2 years (from date of receipt) [2].
Appearance White to off-white crystalline solid/powder [1] [2] [3].
Melting Point 52-55 °C (lit.) [1] [3].
Solubility Soluble in chloroform (50 mg/mL) [1] [3].
Flash Point 110 °C (230 °F) - closed cup [1] [3].
Personal Protective Equipment (PPE) Eyeshields, Gloves, and type N95 respirator [1].
Hazard Statements Causes skin irritation, causes serious eye irritation, may cause respiratory irritation [3].

It is important to highlight that the provided 2-year shelf life is a general commercial specification [2]. For rigorous scientific or regulatory purposes, establishing the compound's stability under your specific storage conditions through experimental validation is highly recommended.

Applications and Experimental Context

12-Bromododecanoic acid is primarily used as a versatile synthetic building block. Its structure, featuring a carboxylic acid and a terminal bromine, allows it to be incorporated into more complex molecules. The following table outlines its key applications and associated experimental contexts as identified in the research literature.

Application Area Specific Use / Compound Synthesized Experimental Context / Key Findings
Pharmaceutical & Bioactive Molecule Synthesis Synthesis of LCL464, an inhibitor of acid ceramidase (ACDase) [4]. LCL464 was designed as a potential anticancer agent. It increased specific ceramide species (C14 and C16) and induced apoptosis in cancer cell lines without causing lysosomal destabilization, unlike earlier analogs [4].
Enzyme Mechanism & Selectivity Studies Probe substrate for Cytochrome P450 CYP4A1 [5]. The oxidation of this compound by CYP4A1 was studied to understand the enzyme's ω-hydroxylation regiospecificity. The bromine atom was oxidized to an alcohol, with the oxygen derived from water, indicating a specific halogen oxidation mechanism [5].
Enzyme Reactivity & Active Site Probing Probe for Methyl-Coenzyme M Reductase (MCR) [6]. The compound reacted with the active Ni(I) state of MCR to form an alkyl-Ni(III) adduct, similar to the intermediate formed with its native inhibitor. This helped study the flexibility and selectivity of the enzyme's active site [6].
Materials Science & Polymer Chemistry Building block for surfactants, functional materials, and as an initiator for polymerization (e.g., Atom Transfer Radical Polymerization, ATRP) [2]. The bromine allows for nucleophilic substitution to attach various functional groups, while the carboxylic acid can form esters or amides for grafting onto polymers [2].

The workflow for using this compound in inhibitor synthesis and biological evaluation involves multiple steps, which can be visualized as follows:

Start This compound (Building Block) A Chemical Synthesis & Modification Start->A B Novel Compound (e.g., LCL464) A->B C In Vitro Assay (Enzyme Inhibition) B->C D Cellular Assay (Metabolic Effects, Lysosomal Stability) C->D E Apoptosis & Cell Death Evaluation (e.g., Caspase Activation) D->E

Gaps in Technical Information

Your request was for an in-depth technical guide, but the search results have notable limitations:

  • Lack of Detailed Protocols: While the applications are described, the search results do not contain the detailed, step-by-step experimental methodologies you required.
  • No Advanced Stability Data: Information on degradation products, stability under various conditions (e.g., different temperatures, humidity), or long-term stability studies beyond the 2-year claim is absent.
  • Limited Safety Data: The available safety information is basic. A comprehensive whitepaper would require a full Safety Data Sheet (SDS) with toxicological data and detailed first-aid measures.

References

beta-lactoglobulin 12-Bromododecanoic acid binding mechanism

Author: Smolecule Technical Support Team. Date: February 2026

The Primary Binding Site: The β-Barrel Calyx

The core binding mechanism for fatty acids occurs within a central hydrophobic cavity, known as the calyx, formed by an eight-stranded β-barrel. This is a common feature among lipocalin proteins [1] [2].

  • Location and Structure: The calyx is an ideal site for hydrophobic ligands. Its accessibility is regulated by a flexible loop near the entrance (the EF loop), which changes conformation with pH [3].
  • Key Interactions: Binding is driven by shape complementarity and hydrophobic effects. The aliphatic chain of the fatty acid is nestled within the hydrophobic interior of the calyx, while the polar end group can interact with residues at the mouth of the cavity [1] [2].
  • Residue Flexibility: Molecular docking studies suggest that a limited set of residues lining the calyx can exhibit side-chain flexibility to accommodate different ligands. Key flexible residues often include L46, L54, I56, I71, I84, F105, and M107 [3].

The table below summarizes crystallographic data for various fatty acids bound to the β-lactoglobulin calyx, illustrating the nature of this primary site [3]:

Ligand PDB ID Isoform Apolar Contacts Polar Contacts
Lauric acid (Dodecanoic acid) 3UEU B 16 0
Myristic acid 3UEV B 21 0
Palmitic acid 3UEW B 21 2
Bromo decanoic acid 1BSO A 15 0

Experimental Insights into Binding Mechanisms

The binding interaction between β-lactoglobulin and fatty acids has been characterized using several biophysical techniques.

Competitive Binding Assay using ANS Fluorescence

Since fatty acids lack convenient spectroscopic signals, an indirect method using the fluorescent probe 1-Anilinonaphthalene-8-sulfonate (ANS) is highly effective [4].

  • Principle: ANS binds to β-lactoglobulin and exhibits enhanced fluorescence. When a fatty acid is added, it competes for the binding site, displacing ANS and causing a measurable decrease in fluorescence intensity.
  • Protocol:
    • Prepare a solution of β-lactoglobulin (e.g., 5-10 µM) in a suitable buffer (e.g., 10-20 mM phosphate, pH 7-8).
    • Add ANS to the protein solution at a molar ratio of ~1:1.
    • Titrate the BLG-ANS complex with increasing concentrations of the fatty acid ligand.
    • Monitor the fluorescence emission at ~470 nm (with excitation at 350-380 nm) after each addition.
    • Time-resolved fluorescence can further dissect the mechanism. ANS bound to β-lactoglobulin typically shows two lifetime decays: a longer one (~14 ns) from the internal calyx site and a shorter one (~3 ns) from a surface site. Competition experiments show that fatty acids specifically displace ANS from the internal calyx site, reducing the fractional intensity of the longer lifetime, without affecting the surface site [4].
  • Data Analysis: The decrease in fluorescence intensity or change in lifetime fractions is fitted to a competitive binding model to obtain the association constant (Kₐ) for the fatty acid [4].
Crystallography for Structural Elucidation

X-ray crystallography provides the most direct and unambiguous evidence of ligand binding.

  • Protocol:
    • Protein Crystallization: Crystallize β-lactoglobulin via vapor diffusion (e.g., hanging or sitting drop) in the presence of a molar excess of the ligand (e.g., 10-20 fold). Common crystallization conditions include 2.0-2.4 M ammonium sulfate in a Tris buffer around pH 8.5 [1].
    • Data Collection and Processing: Collect X-ray diffraction data at a synchrotron beamline. Process the data using software like XDS or HKL-3000 [1].
    • Structure Solution and Refinement: Solve the structure by molecular replacement using a known β-lactoglobulin structure. Refine the model with bound ligand using programs like REFMAC5 or Phenix, and validate the fit of the ligand within the electron density map using Coot [1].

A Note on Other Binding Sites

While the β-barrel calyx is the primary and highest-affinity site, research confirms the existence of secondary binding sites under certain conditions. Ligands have been observed at the dimer interface and near the entrance to the main calyx [1] [3]. One computational study also suggested a "Site C" on the monomer surface as a potential site for more hydrophilic molecules [3]. The occupancy of these sites can depend on the specific ligand, protein mutations, and solution conditions.

Visualizing the Competitive Binding Workflow

The following diagram illustrates the experimental workflow for the competitive binding assay using ANS fluorescence.

G A Prepare BLG Solution B Add ANS Probe A->B C Measure Initial Fluorescence B->C D Titrate with Fatty Acid Ligand C->D E Measure Fluorescence After Each Addition D->E F Analyze Data with Competitive Binding Model E->F

This workflow uses fluorescence quenching to determine ligand affinity.

Key Takeaways and Future Research

Based on the available data, the binding of 12-Bromododecanoic acid to β-lactoglobulin would be expected to occur primarily within the hydrophobic calyx, driven by shape complementarity and hydrophobic interactions, similar to lauric and myristic acids. The bromine atom might engage in specific halogen bonding or simply be accommodated at the mouth of the cavity.

To definitively characterize the binding of This compound, the following approaches are recommended:

  • Molecular Docking and Dynamics: Use the structural data to perform in silico docking studies, setting the key calyx residues as flexible.
  • Biophysical Experiments: Apply the ANS competitive binding assay and Isothermal Titration Calorimetry (ITC) to determine its binding affinity and thermodynamics.
  • Structural Studies: Attempt to solve a co-crystal structure to visualize the precise binding mode and the role of the bromine atom.

References

12-Bromododecanoic acid organic synthesis intermediate

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Key Applications

12-Bromododecanoic acid is a medium-chain fatty acid featuring terminal bromo and carboxylic acid functional groups, making it a versatile intermediate in organic synthesis and drug design [1] [2]. Its structure allows it to act as a linker, connecting bioactive molecules to specific delivery systems or modifying their physical and biological properties.

The table below summarizes its core characteristics and primary research applications:

Property/Application Description
Chemical Formula C12H23BrO2 [2]
CAS Number 73367-80-3 [1] [2] [3]
Molecular Weight 279.21 g/mol [2] [3]
Physical Form Solid [1]
Melting Point 52-55 °C [1]
Solubility Soluble in chloroform (50 mg/mL) [1]
Key Application 1: Mitochondria-Targeted Anti-Tumor Agents Serves as a carbon-chain linker to conjugate the natural compound formononetin with triphenylphosphonium (TPP+) cations, creating derivatives that target cancer cell mitochondria [4].
Key Application 2: Anti-HIV Prodrug Development Used to synthesize 5'-O-fatty acyl ester derivatives of nucleoside analogs (e.g., FLT) to enhance lipophilicity and cellular uptake for topical microbicides [5].
Key Application 3: Biochemical Probes Serves as a model fatty acid for studying protein structures, such as in the elucidation of the bovine beta-lactoglobulin X-ray structure [1].

Detailed Application in Anti-Tumor Drug Design

A prominent application is in the synthesis of mitochondria-targeted anti-tumor agents. Researchers have exploited the higher mitochondrial membrane potential in cancer cells to design drugs that accumulate selectively within them.

Rationale and Design

The natural isoflavone formononetin has anti-tumor activity but suffers from poor water solubility and low bioavailability. To overcome this, scientists attached a triphenylphosphonium (TPP+) cation to formononetin's 7-position hydroxyl group using this compound as a linker [4]. The TPP+ cation acts as a lipophilic carrier, facilitating transport across mitochondrial membranes. The alkyl chain of this compound provides an optimal spatial separation between the active molecule and the targeting moiety.

Synthetic Protocol

The synthesis involves a multi-step procedure [4]:

  • Activation of the Carboxylic Acid: this compound is first activated for acylation.
  • Esterification: The activated acid is coupled to the 7-hydroxyl group of formononetin in the presence of a base like N,N-Dimethyl-4-aminopyridine (DMAP) and a coupling agent (e.g., oxalyl chloride) to form the intermediate ester.
  • Nucleophilic Substitution: The terminal bromine atom of the linker undergoes a reaction with triphenylphosphine to form the final product, the TPP+-conjugated formononetin derivative.
Results and Validation

Biological evaluation using the MTT assay against several tumor cell lines demonstrated that the TPP+-conjugated derivatives possessed stronger anti-tumor activity than formononetin itself [4]. One derivative, compound 2c, was particularly potent against A549 human non-small-cell lung cancer cells, with an IC50 of 12.19 ± 1.52 μM, superior to both formononetin and the standard drug 5-fluorouracil [4]. These derivatives also showed lower cytotoxicity toward normal cells, indicating selective toxicity for cancer cells [4].

Application in Antiviral Prodrug Development

Another significant application is in the design of enhanced antiviral agents, where this compound improves the delivery of nucleoside reverse transcriptase inhibitors (NRTIs).

Rationale and Design

The anti-HIV activity of NRTIs like 3'-Fluoro-2',3'-dideoxythymidine (FLT) can be limited by their cellular uptake. Conjugating these nucleosides to long-chain fatty acids increases their lipophilicity, potentially improving cell membrane permeability [5]. In this approach, this compound (and its 12-azido derivative) is used to create 5'-O-fatty acyl ester derivatives, acting as prodrugs.

Synthetic Protocol

The general synthesis is straightforward [5]:

  • Activation: this compound is activated with oxalyl chloride to form the corresponding acid chloride.
  • Esterification: The acid chloride is reacted with the 5'-hydroxyl group of the nucleoside analog (FLT or AZT) in an anhydrous solvent (e.g., DMF or pyridine) in the presence of a catalytic amount of DMAP.
  • Purification: The crude product is purified using silica gel column chromatography and preparative HPLC to achieve high purity (>99%) [5].
Results and Validation

Studies showed that the 5'-O-(12-azidododecanoyl) derivative of FLT exhibited excellent anti-HIV activity against both cell-free and cell-associated viruses, with EC50 values superior to the parent FLT and AZT [5]. The proposed mechanism involves the ester conjugate penetrating the cell membrane more effectively, after which cellular esterases hydrolyze the ester bond, releasing the active nucleoside and the fatty acid [5].

Safety and Handling Information

When working with this compound, adhere to the following safety precautions [1] [3]:

  • Personal Protective Equipment (PPE): Wear gloves, eyeshields, and an N95 respirator.
  • Hazards: The compound may cause skin and eye irritation (H315, H319) and may cause respiratory irritation (H335) [3].
  • Storage: Store sealed in a dry environment at room temperature [3].

Experimental Workflow for Drug Synthesis

The following diagram illustrates the general experimental workflow for using this compound in pharmaceutical synthesis, integrating the key applications discussed above:

G cluster_path1 Path A: Anti-Tumor Agent Synthesis cluster_path2 Path B: Antiviral Prodrug Synthesis Start This compound (C₁₂H₂₃BrO₂) A1 Esterification with Bioactive Molecule (e.g., Formononetin) Start->A1 Alkyl Linker B1 Esterification with Nucleoside Analog (e.g., FLT) Start->B1 Alkyl Linker A2 Nucleophilic Substitution with Triphenylphosphine A1->A2 A3 Mitochondria-Targeted Drug Candidate A2->A3 A4 In Vitro Assay (MTT) & Molecular Docking A3->A4 B2 Prodrug Conjugate B1->B2 B3 Cellular Uptake & Esterase Hydrolysis B2->B3 B4 In Vitro Anti-Viral Assay B3->B4

Conclusion

This compound is a highly valuable synthetic intermediate in drug discovery. Its primary utility lies in its dual functionality, serving as a spacer to connect targeting moieties to active drugs and as a means to modify the physicochemical properties of pharmaceutical agents. The documented protocols for its use in creating mitochondria-targeted anti-cancer compounds and enhancing the delivery of antiviral prodrugs provide a robust framework for researchers aiming to explore its potential in developing new therapeutic candidates.

References

synthesis of Chlorosphaerolactylate B from 12-Bromododecanoic acid

Author: Smolecule Technical Support Team. Date: February 2026

Comprehensive Synthesis Protocol

The following section details the practical laboratory synthesis of Chlorosphaerolactylate B, adapted from established research protocols [1] [2].

Required Equipment and Reagents

Equipment:

  • NMR Spectrometer: Bruker Avance III HD 300 (or equivalent) for structural confirmation.
  • Mass Spectrometer: Agilent Technologies LC/MSD TOF with electrospray ionization (or equivalent) for mass confirmation.
  • Chromatography Equipment: Materials for Thin Layer Chromatography (TLC) and flash column chromatography.
  • Standard Lab Glassware: Round-bottom flasks, separation funnels, etc.

Reagents:

  • Starting Material: 12-Bromododecanoic acid [3]
  • Reagents: Benzyl L-lactylate, DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine), Imidazole, TMSCl (Trimethylsilyl chloride), Triethylsilane, Pd/C (Palladium on carbon).
  • Solvents: Dry Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl Acetate, Hexane.
Step-by-Step Synthetic Procedure

The synthesis proceeds through three key steps: coupling, halide exchange, and deprotection [4] [2]. The workflow is as follows:

G Start This compound (1) Step1 Step 1: Coupling Reaction with Benzyl L-lactylate Start->Step1 Intermediate3 Benzyl (S)-2-[(12-bromododecanoyl)oxy]propanoate (3) Step1->Intermediate3 65% Yield Step2 Step 2: Halide Exchange (TMSCl, Imidazole) Intermediate3->Step2 Intermediate4 Benzyl (S)-2-[(12-chlorododecanoyl)oxy]propanoate (4) Step2->Intermediate4 51% Yield Step3 Step 3: Deprotection (Triethylsilane, Pd/C) Intermediate4->Step3 Final Chlorosphaerolactylate B Step3->Final 71% Yield

Step 1: Synthesis of Benzyl (S)-2-[(12-bromododecanoyl)oxy]propanoate (3)

  • Reaction: Add this compound 1 (0.50 g, 1.79 mmol) to a solution in dry DCM (6 mL). Sequentially add benzyl L-lactylate 2 (0.47 g, 2.67 mmol), DMAP (23 mg, 0.19 mmol), and DCC (0.41 g, 1.98 mmol).
  • Stirring: Stir the reaction mixture for 6 hours at room temperature.
  • Work-up: Filter the precipitated dicyclohexyl urea over a celite pad, eluting with ethyl acetate (50 mL). Wash the filtrate with 0.5 M HCl (2 × 50 mL) and saturated NaHCO₃ solution (2 × 50 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purification: Purify the crude product by flash column chromatography (Ethyl Acetate/Hexane, 1:40) to obtain compound 3 as a yellow oil.
  • Yield: 0.51 g (65%) [2].

Step 2: Synthesis of Benzyl (S)-2-[(12-chlorododecanoyl)oxy]propanoate (4)

  • Reaction: Treat compound 3 (0.51 g, 1.17 mmol) with imidazole (0.16 g, 2.34 mmol), TMSCl (0.19 mL, 1.51 mmol), and DMF (0.20 mL) in a sealed tube.
  • Heating: Heat the reaction mixture at 90°C for 7 hours.
  • Work-up & Purification: After cooling, filter the mixture over a pad of silica gel, eluting with DCM. Concentrate the filtrate and purify the residue by flash column chromatography (Ethyl Acetate/Hexane, 1:40) to obtain compound 4 as a yellow oil.
  • Yield: 0.23 g (51%) [2].

Step 3: Synthesis of (S)-2-[(12-Chlorododecanoyl)oxy]propanoic acid (Chlorosphaerolactylate B)

  • Reaction: Suspend compound 4 (0.23 g, 0.60 mmol) and 10% Pd/C (0.04 g) in degassed ethyl acetate (15 mL). Add triethylsilane (0.48 mL, 3.00 mmol).
  • Stirring: Stir the reaction mixture at room temperature overnight.
  • Work-up: Filter the mixture over celite to remove the catalyst.
  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography (Ethyl Acetate/Hexane, 1:1) to yield Chlorosphaerolactylate B as a white solid.
  • Yield: 0.13 g (71%) [2].
Analytical Data for Quality Control

Compare your synthesized compound against the following reference data for quality assurance.

Compound ¹H NMR (300 MHz, CDCl₃) Key Peaks (δ, ppm) ¹³C NMR (75.5 MHz, CDCl₃) Key Peaks (δ, ppm) HRMS (ESI+) m/z
Chlorosphaerolactylate B 1.27-1.44 (m, 14H), 1.53 (d, 3H, J=7.1 Hz), 3.53 (t, 2H, J=6.8 Hz), 5.11 (q, 1H, J=7.1 Hz) [2]. 16.9, 24.8, 26.9, 28.9, 29.0, 29.2, 29.38, 29.43, 29.45, 32.7, 33.9, 45.2, 67.9, 173.3 [2]. Calculated for C₁₅H₂₈³⁵ClO₄ [M+H]⁺: 397.2127; Found: 397.2140 [2].

Biological Efficacy Assessment

The antimicrobial and antibiofilm efficacy of synthetic Chlorosphaerolactylate B was rigorously tested in vitro and in a highly relevant in vivo porcine model [5] [4].

Summary of Antimicrobial Activity

The table below summarizes the key quantitative results from efficacy testing.

Assay Type Test Organism Key Metric Result
In Vitro Staphylococcus aureus S54F9 Minimal Inhibitory Concentration (MIC) 256 mg/L [5] [4]
In Vitro Coagulase-negative Staphylococcus FI31 Minimal Biofilm Inhibitory Concentration (MBIC) 74 mg/L [5] [4]
In Vivo Staphylococcus aureus S54F9 Bacterial Load on Implant (Mean CFU) Group A (Treatment): ~5.25 x 10¹ CFU (2 positive animals). Group B (Control): 1.9 x 10⁵ CFU [5] [4]
In Vivo Protocol: Porcine Osteomyelitis Model

This detailed methodology demonstrates how to evaluate the compound's efficacy in preventing implant-associated infection [4] [1].

  • Animal Model: 12 female pigs allocated into 3 groups (n=4 each).
  • Surgery: An implant cavity (IC) is drilled into the right tibia of each animal.
  • Inoculation & Treatment: The cavity is inoculated with 10 µL containing one of the following and a steel implant is inserted:
    • Group A (Treatment): 10⁴ CFU of S. aureus + 11.79 mg synthetic Chlorosphaerolactylate B.
    • Group B (Infection Control): 10⁴ CFU of S. aureus.
    • Group C (Negative Control): Pure saline.
  • Study Endpoint: Animals are euthanized 5 days post-inoculation.
  • Analysis: Macroscopic and microscopic pathology, bacterial culture from tissue and implants (via sonication), and immunohistochemistry to detect S. aureus [4] [1].
Results and Conclusion
  • Efficacy: All Group B animals developed severe bone infection with high bacterial counts on implants (mean 1.9 × 10⁵ CFU). In stark contrast, Group A animals treated with Chlorosphaerolactylate B were largely protected, with two animals showing only very low bacterial counts (6.7 × 10¹ and 3.8 × 10¹ CFU) and the rest being culture-negative. The pathological bone area in Group A was similar to the uninfected saline controls (Group C) [5] [4].
  • Conclusion: Synthetic Chlorosphaerolactylate B, produced via this efficient three-step synthesis, demonstrates significant potential as a novel antimicrobial and antibiofilm compound for preventing implant-associated infections [5] [4].

Key Considerations for Application

  • Scalability: This synthetic route has been successfully scaled to produce 0.5 g of final product for biological testing, indicating its practicality for providing material for further research [5].
  • Biofilm Focus: The compound's MBIC being lower than its MIC is a promising finding, suggesting it may be particularly effective against the challenging biofilm mode of growth [4].
  • In Vivo Relevance: The demonstrated efficacy in a sophisticated porcine model, which closely mimics human implant-associated osteomyelitis, strongly supports its therapeutic potential and warrants further investigation [5] [4].

References

Comprehensive Application Notes and Protocols: 12-Bromododecanoic Acid as an ATRP Initiator for Biomedical Materials

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 12-Bromododecanoic Acid in ATRP

This compound (CAS 73367-80-3) serves as a dual-functional initiator in Atom Transfer Radical Polymerization (ATRP), combining a bromoalkyl group for radical initiation with a carboxylic acid terminus for further conjugation or immobilization. This unique molecular structure enables the synthesis of well-defined polymers with specific terminal functional groups, making it particularly valuable for creating advanced biomaterials, drug delivery systems, and functional surfaces [1]. The compound appears as an off-white powder with a molecular weight of 279.22 g/mol and demonstrates adequate solubility in organic solvents such as chloroform (50 mg/mL) [2].

ATRP has emerged as one of the most robust controlled radical polymerization techniques, allowing precise synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures [3]. The use of specialized initiators like this compound significantly expands the functional capabilities of ATRP-derived materials, particularly in biomedical applications where surface modification and bio-conjugation are essential [4].

Chemical Properties and Specifications

Basic Chemical Characteristics

Table 1: Fundamental properties of this compound

Property Specification Source/Reference
CAS Number 73367-80-3 [1] [2]
Molecular Formula C12H23BrO2 [1]
Molecular Weight 279.22 g/mol [1]
Appearance Off-white powder [1]
Melting Point 52-55 °C [2]
Purity ≥97% [1] [2]
Solubility and Functional Properties

Table 2: Solubility and functional characteristics

Property Specification Source/Reference
Chloroform Solubility Soluble 50 mg/mL, clear to slightly hazy, colorless to faintly yellow [2]
Functional Groups Bromoalkyl, carboxylic acid [2]
Storage Conditions Room temperature, away from light [1]
Shelf Life 2 years [1]

The carboxylic acid functionality enables various conjugation chemistries, particularly with amine-containing surfaces or biomolecules through EDC/NHS coupling chemistry, while the bromoalkyl terminus serves as the initiation site for ATRP [1] [5]. This dual functionality allows this compound to act as a bridge between inorganic or biological substrates and precisely controlled polymer brushes.

Mechanism of Action in ATRP

ATRP Initiator Functionality

In ATRP processes, this compound operates as an alkyl halide initiator (R-X), where the bromine atom serves as the transferable halogen. The mechanism involves reversible redox reactions with a transition metal catalyst (typically copper complexes) [3]. The activation step involves the reduction of the CuI/L catalyst complex, which abstracts the bromine atom from the initiator to generate a primary carbon radical and the oxidized CuIIX2/L complex. This radical then initiates polymerization by adding to vinyl monomers. The deactivation step returns the radical to a dormant state by transferring the halogen back from the CuII complex [5] [3].

The following diagram illustrates the general ATRP mechanism and the specific role of this compound:

G cluster_0 ATRP Equilibrium R_X R-X (Dormant) This compound R_rad R• (Radical) R_X->R_rad Activation (kₐ) Activator Cu⁺/L (Activator) Deactivator Cu²⁺X/L (Deactivator) Activator->Deactivator Oxidation R_rad->R_X Deactivation (kₐ) Polymer Growing Polymer Chain R_rad->Polymer Initiation/Propagation (kₚ) Deactivator->Activator Reduction Monomer Monomer (M) Monomer->Polymer Addition

Structural Advantages

The 12-carbon alkyl chain provides optimal hydrophobicity and flexibility, facilitating the initiation process while maintaining compatibility with various monomer systems. The terminal carboxylic acid remains available throughout the polymerization for subsequent functionalization, making it particularly useful for creating block copolymers or bioconjugates [1]. This structural configuration allows the synthesized polymers to be covalently anchored to surfaces or biomolecules, enabling the creation of sophisticated hybrid materials for targeted drug delivery and other biomedical applications [4] [3].

Experimental Protocols

Surface Initiation via "Grafting From" Approach

This protocol describes the immobilization of this compound onto material surfaces to create initiator-functionalized substrates for surface-initiated ATRP (SI-ATRP) [5].

4.1.1 Materials and Equipment
  • Substrate: Gold, silica, or iron oxide nanoparticles/surfaces
  • Coupling Agents: EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and NHS (N-hydroxysuccinimide)
  • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Base: Triethylamine (TEA)
  • Purification: Appropriate solvents for washing (methanol, dichloromethane)
4.1.2 Procedure
  • Surface Activation: Clean the substrate surface thoroughly to remove organic contaminants. For gold surfaces, use oxygen plasma treatment; for silica surfaces, use piranha solution (Caution: highly corrosive).
  • Carboxylic Acid Activation: Prepare a solution of this compound (2 mmol) in anhydrous THF. Add EDC (2.2 mmol) and NHS (2.2 mmol) and stir for 30 minutes at room temperature to activate the carboxylic acid group.
  • Initiator Immobilization: Immerse the activated substrate in the solution containing the activated initiator. For nanoparticles, disperse the particles in the solution with sonication. Add triethylamine (0.5% v/v) as a catalyst.
  • Reaction: Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.
  • Washing: Thoroughly wash the functionalized substrate with THF, methanol, and dichloromethane to remove physically adsorbed initiator molecules.
  • Characterization: Verify initiator attachment using techniques such as FT-IR spectroscopy (appearance of C=O stretch at ~1710 cm⁻¹), X-ray photoelectron spectroscopy (detection of bromine signal), or contact angle measurements.
Polymerization Protocol Using Low-Catalyst ATRP

This protocol describes the polymerization of methyl methacrylate (MMA) using this compound as initiator under ARGET (Activators Regenerated by Electron Transfer) ATRP conditions with reduced catalyst concentration [5] [3].

4.2.1 Materials
  • Initiator: this compound (purified by recrystallization)
  • Monomer: Methyl methacrylate (purified by passing through basic alumina column)
  • Catalyst: CuIIBr2 (99.9%)
  • Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) or HMTETA (1,1,4,7,10,10-hexamethyltriethylenetetramine)
  • Reducing Agent: Ascorbic acid or tin(II) 2-ethylhexanoate
  • Solvent: Anisole (if needed for viscosity control)
4.2.2 Polymerization Procedure
  • Reaction Mixture Preparation: In a Schlenk flask, combine this compound (0.1 mmol), MMA (10 mL, 93.6 mmol), and anisole (10 mL, 50% v/v relative to monomer). For surface-initiated ATRP, use initiator-functionalized substrates.
  • Catalyst System: Add the ligand (PMDETA, 0.02 mmol) and CuIIBr2 (0.01 mmol) to the mixture. This represents a catalyst concentration of ~100-200 ppm relative to monomer [3].
  • Oxygen Removal: Perform three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture.
  • Reducing Agent: Add the reducing agent (ascorbic acid, 0.05 mmol) to regenerate the active CuI catalyst species in situ.
  • Polymerization: Place the reaction vessel in an oil bath preheated to 70°C with constant stirring. Monitor conversion over time by sampling and analyzing via 1H NMR or gravimetric analysis.
  • Termination: After reaching desired conversion (typically 50-80%), cool the reaction mixture and expose to air to terminate polymerization.
  • Purification: For polymer brushes on surfaces, wash thoroughly with appropriate solvents. For free polymers, pass the reaction mixture through a neutral alumina column to remove copper catalyst and precipitate in cold methanol.

The following workflow summarizes the key steps in utilizing this compound for surface-initiated ATRP:

G Step1 1. Surface Preparation and Activation Step2 2. Initiator Immobilization EDC/NHS Coupling Step1->Step2 Step3 3. ATRP Reaction Setup Monomer, Catalyst, Reducing Agent Step2->Step3 Step4 4. Polymerization at 70°C with Stirring Step3->Step4 Step5 5. Purification and Characterization Step4->Step5

Analytical and Characterization Methods

Table 3: Characterization techniques for initiator-functionalized surfaces and resulting polymers

Analysis Type Technique Key Information Obtained
Initiator Attachment XPS (X-ray Photoelectron Spectroscopy) Detection of bromine signal at ~70 eV binding energy
Polymer Brush Formation FT-IR Spectroscopy Appearance of characteristic ester stretches (1730 cm⁻¹ for PMMA)
Molecular Weight GPC (Gel Permeation Chromatography) Mn, Mw, and Đ (dispersity)
Brush Thickness Ellipsometry, AFM Dry and swollen thickness of polymer brushes
Surface Morphology SEM, TEM Core-shell structure of hybrid nanoparticles

Applications in Biomedical Research and Drug Delivery

The unique properties of this compound as an ATRP initiator enable numerous biomedical applications:

Drug Delivery Systems
  • Stimuli-Responsive Nanocarriers: Polymer brushes grown from this compound-functionalized nanoparticles can be designed to respond to physiological stimuli (pH, redox potential) for controlled drug release [3].
  • Polymer-Drug Conjugates: The carboxylic acid functionality allows covalent attachment of drug molecules either before or after polymerization, creating advanced polymer-therapeutic conjugates [4] [3].
Functional Hybrid Materials
  • Surface Modification: The initiator enables creation of non-fouling surfaces through grafting of zwitterionic or PEG-based polymer brushes from various substrates [4] [5].
  • Bioconjugation: Protein-polymer conjugates can be synthesized by initial immobilization of this compound to amine groups on proteins, followed by surface-initiated ATRP to create well-defined polymer shells around biomacromolecules [3].

Safety and Handling Considerations

  • Storage: Store at room temperature away from light in a tightly sealed container [1].
  • Stability: The compound has a shelf life of 2 years when properly stored [1].
  • Handling: Use personal protective equipment including gloves, eyeshields, and type N95 respirator due to potential irritation [2].
  • Flammability: Classified as a combustible solid with flash point of 110°C (closed cup) [2].

Conclusion

This compound serves as a versatile ATRP initiator that combines efficient polymerization initiation with valuable post-polymerization functionality. Its dual nature enables the creation of sophisticated polymer architectures and hybrid materials with precise control over molecular parameters. The protocols outlined in this document provide researchers with robust methodologies for utilizing this initiator in both solution and surface-initiated ATRP, particularly for biomedical applications where functionalization and precise control over polymer structure are essential. Continued innovation in ATRP techniques, combined with multifunctional initiators like this compound, will further advance the development of next-generation biomaterials and drug delivery systems.

References

Application Note: Phosphonic Acid Monolayers for Biomedical Implant Functionalization

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction The success of biomedical implants, particularly those made from titanium and its alloys, is heavily dependent on their surface properties. The initial interactions between the implant and the biological environment dictate long-term outcomes such as osseointegration. This application note describes the use of phosphonic acid-based self-assembled monolayers (SAMs) to tailor the surface of titanium implants. These SAMs provide a highly stable, ordered platform for the subsequent covalent immobilization of bioactive molecules, such as the osteoinductive protein Bone Morphogenetic Protein-2 (BMP-2), to enhance bone healing and integration [1].

2. Comparative Monolayer Strategies Two primary strategies for functionalizing titanium surfaces using phosphonic acid monolayers are outlined in the table below. While the direct protocol for 12-Bromododecanoic acid is not fully detailed in the available literature, the well-established method for its very close analogue, (12-Carboxydodecyl)phosphonic acid, serves as an excellent and highly relevant guide. A comparative analysis of the two main approaches is provided in the following table.

Feature Hydroxyl-Terminated Monolayer Carboxyl-Terminated Monolayer
Precursor Molecule (11-Hydroxyundecyl)phosphonic acid [1] (12-Carboxydodecyl)phosphonic acid [1]
Synthetic Pathway Synthesis from 11-bromoundecanol according to literature [1] Modified synthesis from this compound; carboxylic acid group protected as an ethyl ester, followed by phosphonation and deprotection [1]
Surface Functional Group -OH (Hydroxyl) [1] -COOH (Carboxyl) [1]
Activation Chemistry Carbonyldiimidazole (CDI) [1] N-Hydroxysuccinimide (NHS) / EDC [1]
Coupling Target Amine groups (e.g., on proteins like BMP-2) [1] Amine groups (e.g., on proteins like BMP-2) [1]
Key Advantage Provides a stable, hydrophilic surface for CDI activation. Common and efficient carboxyl-to-amine crosslinking chemistry.

3. Workflow for Surface Functionalization The following diagram illustrates the complete experimental workflow for creating a bioactive titanium surface using a carboxyl-terminated phosphonic acid monolayer, from substrate preparation to protein coupling validation.

Start Start: Ti-6Al-4V Substrate P1 Polish and Clean Substrates Start->P1 P2 Form Phosphonic Acid Monolayer (T-BAG Method) P1->P2 P3 Activate Carboxyl Groups (EDC/NHS) P2->P3 P4 Couple Bioactive Molecule (e.g., BMP-2 Protein) P3->P4 P5 Characterize Surface (XPS, ToF-SIMS) P4->P5 End End: Biofunctionalized Surface P5->End

Detailed Experimental Protocols

Protocol 1: Substrate Preparation and Monolayer Formation

1.1 Materials

  • Substrates: Ti-6Al-4V squares (e.g., 10x10 mm²) [1].
  • Cleaning Reagents: Dichloromethane, acetone, methanol, 5% RBS-35 detergent solution [1].
  • Phosphonic Acid Solution: 1 mM solution of (12-Carboxydodecyl)phosphonic acid in dry tetrahydrofuran (THF) [1].

1.2 Procedure

  • Polishing & Cleaning: Polish the titanium substrates as required. Subsequently, rinse and sonicate them sequentially in dichloromethane, acetone, and methanol. Dry under a stream of nitrogen and store at 120°C until use [1].
  • Final Clean: Before monolayer formation, sonicate the substrates in a 5% RBS-35 detergent solution, followed by three times in Millipore water, twice in acetone, and twice in methanol (10 minutes each). Dry with nitrogen [1].
  • T-BAG Monolayer Formation: Hang the clean, dry titanium squares vertically in a solution of the phosphonic acid in dry THF. Allow the solvent to evaporate slowly. Then, heat the substrates in an oven at 120°C for 63 hours [1].
  • Rinsing: After heating, rinse the functionalized squares under sonication with tetrahydrofuran to remove any physisorbed molecules [1].
Protocol 2: Activation of Carboxyl-Terminated Monolayer

2.1 Materials

  • Activation Solution: A 1:1 mixture of 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and 0.1 M N-Hydroxysuccinimide (NHS) in Millipore water. Prepare fresh [1].

2.2 Procedure

  • Immerse the monolayer-functionalized substrates in the EDC/NHS activation solution for 45 minutes at room temperature [1].
  • After activation, remove the samples and rinse thoroughly with Millipore water. Dry under a stream of nitrogen [1].
Protocol 3: Reactivity Test and Protein Immobilization

3.1 Reactivity Test with Trifluoroethylamine (TFEA)

  • Purpose: To validate the success of the surface activation chemistry before using valuable proteins [1].
  • Procedure: Immerse the activated samples in a 0.1 M solution of trifluoroethylamine hydrochloride in phosphate-buffered saline (PBS, pH=7.4). Shake for 15 hours at room temperature. Wash twice for 15 minutes in PBS with shaking, then sonicate for 15 minutes in PBS and 5 minutes in Millipore water. Dry with nitrogen. The presence of fluorine can be confirmed by XPS analysis [1].

3.2 Immobilization of BMP-2 Protein

  • Coupling: Cover the activated titanium samples with a solution of recombinant human BMP-2 in a suitable buffer (e.g., MES buffer). Incubate overnight at 4°C under gentle shaking to allow coupling [1].
  • Washing: Wash the samples eight times with 0.125 M sodium tetraborate buffer (pH=10.0) containing 0.066% (w/v) sodium dodecyl sulfate (SDS) to remove non-specifically bound protein. Perform a final wash with PBS [1].
  • Detection (ELISA): Block non-specific sites with 10% fetal calf serum (FCS) in PBS overnight. Incubate with a primary monoclonal mouse anti-human BMP-2 antibody (e.g., diluted 1:100 in 10% FCS) for 1 hour at 37°C. Wash, then incubate with a peroxidase-conjugated secondary antibody for 1 hour at 37°C. After final washing, detect bound antibody using a substrate like 3,3',5,5'-tetramethylbenzidine (TMB). Measure the absorbance at 450 nm versus 620 nm [1].

Discussion and Analysis

The protocols described leverage the superior hydrolytic stability of phosphonic acid monolayers on titanium oxide surfaces compared to silane-based alternatives, making them more suitable for medical implants under physiological conditions [1]. The T-BAG (Tethering by Aggregation and Growth) method is critical for producing highly ordered and stable monolayer films [1].

The provided synthesis path for (12-Carboxydodecyl)phosphonic acid from This compound [1] confirms that This compound is a direct precursor in the synthesis of a phosphonic acid monolayer former. The commercial availability of the related compound 12-Bromododecylphosphonic acid [2] further indicates that bromo-terminated phosphonic acids are viable coupling agents, for instance, for reacting with tertiary amines to form quaternary ammonium salts.

References

BMP-2 protein immobilization titanium surfaces 12-Bromododecanoic acid

Author: Smolecule Technical Support Team. Date: February 2026

The Rationale: Why Immobilize BMP-2 on Titanium?

Immobilizing Bone Morphogenetic Protein-2 (BMP-2) on titanium implants is a strategic approach to enhance osseointegration—the direct structural and functional connection between living bone and the implant surface.

  • Overcoming Delivery Limitations: Conventional methods, like using collagen sponges, result in a weak affinity for BMP-2 and a rapid, uncontrolled release (burst release). This necessitates the use of supraphysiological, high doses (often several milligrams) to achieve a therapeutic effect, which can lead to adverse side effects such as ectopic bone formation, inflammation, and osteolysis [1] [2] [3].
  • Sustained Localized Activity: Surface immobilization creates a localized reservoir of BMP-2 directly at the implant-bone interface. This promotes a more sustained and controlled bioactivity, mimicking the natural osteogenic process and potentially reducing the required dosage [1] [4].
  • Signaling Mechanism: The osteoinductive effect of immobilized BMP-2 is mediated through specific cellular signaling pathways. The following diagram illustrates the key Smad-dependent pathway that is activated upon successful immobilization and receptor binding.

G BMP2 Immobilized BMP-2 Complex Receptor Complex BMP2->Complex BMPRI BMP Receptor I BMPRI->Complex BMPRII BMP Receptor II BMPRII->Complex pSmad158 Phosphorylated Smad1/5/8 Complex->pSmad158 HeteroComplex Smad Complex pSmad158->HeteroComplex Smad4 Smad4 Smad4->HeteroComplex Nucleus Nucleus HeteroComplex->Nucleus Transcription Osteogenic Gene Transcription (Runx2, Osx, Dlx5) Nucleus->Transcription

Established Immobilization Strategies and Protocols

While 12-Bromododecanoic acid is not covered, the following table summarizes three prominent strategies for BMP-2 immobilization identified in the recent literature, each with distinct advantages.

Strategy Core Mechanism Key Advantages
Bioorthogonal Chemistry [4] Uses a mussel-inspired adhesive peptide (DOPA) to coat Ti, then "clicks" azide-modified BMP-2 to DBCO groups on the surface. Creates a stable, dense, and highly active BMP-2 layer; mimics natural adhesion; excellent binding strength and bioactivity.
Polyelectrolyte Multilayer (PEM) Films [3] Builds a biomimetic thin film by alternating cationic (e.g., PLL) and anionic (e.g., HA) polymers on Ti, with BMP-2 loaded into the matrix. Highly tunable film properties; protects BMP-2 activity; offers controlled release; stable for long-term storage and sterilization.
Inflammation-Responsive Peptide Coating [5] Grafts a multi-functional peptide coating onto a DOPA-modified Ti surface that sequentially regulates bone regeneration. "Smart" system that responds to the local inflammatory environment; provides timed release of osteogenic and angiogenic signals.

Below are detailed experimental protocols for the two most directly relevant methods: the Bioorthogonal approach and the PEM film coating.

Protocol 1: Bioorthogonal "Click" Chemistry Immobilization

This protocol details the creation of an adhesive BMP-2 variant for direct and stable binding to titanium [4].

  • Primary Materials:

    • Titanium substrates (wires, screws, or plates).
    • Synthetic mussel-inspired peptide: Ac-(DOPA)-Gly-(DOPA)-Lys[(OEG5)-(DBCO-COOH)]-(DOPA)-Gly-(DOPA).
    • Azide-modified BMP-2 (prepared via recombinant DNA technology and enzymatic modification).
    • Buffered saline solution (e.g., 0.15 M NaCl, 20 mM HEPES, pH 7.4).
  • Step-by-Step Procedure:

    • Titanium Pretreatment: Clean and prepare titanium substrates using standard protocols (e.g., plasma treatment, acid etching) to ensure a uniform surface.
    • DOPA-Peptide Coating:
      • Prepare a 0.01 mg/mL solution of the DBCO-functionalized DOPA-peptide in the buffered saline.
      • Immerse the titanium substrates in the peptide solution for a defined period (e.g., several hours) to allow the catechol groups of DOPA to firmly adhere to the titanium oxide surface.
      • Remove and rinse thoroughly to remove any non-specifically bound peptides.
    • Bioorthogonal Conjugation:
      • Prepare a solution of azide-modified BMP-2 at the desired concentration.
      • Immerse the DOPA-peptide-coated titanium substrates into the BMP-2 solution.
      • Incubate to allow the spontaneous, catalyst-free cycloaddition "click" reaction between the surface DBCO groups and the BMP-2 azide groups to occur, resulting in covalent immobilization.
      • Rinse extensively with buffer to remove any unreacted BMP-2.
  • Key Validation Methods:

    • Mechanical Push-Out Test: To quantify the strength of bone-implant integration. The study using this method showed a 161% increase in maximal push-out force compared to untreated TiO₂ [4].
    • Histomorphometry: To measure Bone-to-Implant Contact (BIC) and bone volume fraction. The same study reported a 207% increase in bone volume and a 1409% increase in BIC [4].
Protocol 2: Polyelectrolyte Multilayer (PEM) Film Loading

This protocol describes a layer-by-layer (LbL) assembly to create a reservoir for BMP-2 on porous titanium [3].

  • Primary Materials:

    • Porous titanium implants (e.g., TA6V alloy).
    • Polyelectrolytes: Polyethyleneimine (PEI), Poly(L-lysine) (PLL), Hyaluronic acid (HA).
    • Recombinant human BMP-2 (rhBMP-2).
    • Hepes-NaCl buffer (0.15 M NaCl, 20 mM HEPES, pH 7.4).
  • Step-by-Step Procedure:

    • PEM Film Buildup:
      • Use an automatic dipping machine for consistency.
      • Immerse the titanium implant in a solution of PEI (2 mg/mL) to create a priming layer.
      • Alternately dip the implant into solutions of PLL (0.5 mg/mL) and HA (1 mg/mL), with rinsing steps in between, to build a multilayer film (e.g., (PLL/HA)₂₄).
      • Cross-link the final film using a carbodiimide reagent (e.g., EDC/NHS) to enhance its stability.
    • BMP-2 Loading:
      • Incubate the PEM-coated titanium implant with a solution of BMP-2.
      • For in vivo applications, a concentration of 100 µg/mL was used to load the porous scaffolds [3].
      • Rinse gently to remove loosely adsorbed protein, leaving the BMP-2 trapped within the cross-linked polyelectrolyte matrix.
  • Key Validation & Stability Data:

    • Storage and Sterilization: Air-dried PEM films loaded with BMP-2 were stable for over one year at 4°C and retained their osteoinductive potential after gamma irradiation sterilization at a dose of 25 kGy [3].
    • In Vivo Model: The osteoinductive potential was confirmed in a rat ectopic model, where the coated implants induced new bone formation.

Comparative Quantitative Data

The following table summarizes key performance metrics from various studies to facilitate comparison.

Performance Metric Immobilization Strategy Result (vs. Control) Reference
Bone-to-Implant Contact (BIC) Bioorthogonal Chemistry 1409% increase [4]
Maximal Push-Out Force Bioorthogonal Chemistry 161% increase [4]
Bone Volume Fraction Bioorthogonal Chemistry 207% increase [4]
Biomechanical Strength PDLLA Coating (50 µg BMP-2) Significantly increased max load and stiffness at 28 & 42 days [6]
Shelf-Life Stability Polyelectrolyte Multilayer >1 year at 4°C (dry) [3]
Sterilization Resistance Polyelectrolyte Multilayer Full osteoinductive potential retained after 25 kGy γ-irradiation [3]

Future Research Directions

Given that the specific role of this compound was not identified, your research could explore its potential application. One promising direction could be to investigate its use as a hydrophobic linker or as a precursor for surface functionalization to create a stable self-assembled monolayer (SAM) on titanium, which could then be used to tether BMP-2.

Furthermore, the field is moving towards "smarter" coatings. The inflammation-responsive system described in one of the studies represents a cutting-edge approach where the coating actively participates in the healing process by sequentially releasing anti-inflammatory and osteogenic factors in response to the local microenvironment [5].

Important Considerations for Protocol Design

When developing your own immobilization protocol, keep these general points in mind:

  • Dosage is Critical: The goal of immobilization is to reduce the high doses required by conventional delivery methods. Carefully optimize the surface density of BMP-2 to maximize efficacy while minimizing the risk of side effects [1] [2].
  • Carrier Affinity and Release Kinetics: The ideal system should have a high affinity for BMP-2 to prevent initial burst release and allow for a gradual, sustained presentation to surrounding cells, mimicking a physiological signal [1].
  • Confirm Bioactivity: Any chemical modification or immobilization process must be validated to ensure that the tertiary structure and receptor-binding domains of BMP-2 remain intact and highly active. Always include robust in vitro and in vivo bioactivity assays in your workflow [3].

References

Comprehensive Application Notes and Protocols: 12-Bromododecanoic Acid for Fatty Acid Metabolism Disruption

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 12-Bromododecanoic Acid and Metabolic Research Applications

This compound is a synthetic brominated fatty acid that serves as a valuable chemical tool for investigating fatty acid metabolism disruption in biological systems. As a medium-chain fatty acid with a bromine atom at the C12 position, this compound exhibits unique physicochemical properties that influence cellular lipid processing and metabolic pathways. Fatty acid metabolism plays a critical role in numerous physiological processes, and its disruption is implicated in various disease states including metabolic syndrome, cardiovascular diseases, and cancer [1]. The strategic incorporation of a bromine atom creates a substrate that can interfere with normal fatty acid oxidation, complex lipid synthesis, and enzyme function, making this compound particularly useful for modeling metabolic disorders and screening potential therapeutic agents.

The compound's structural characteristics, including its aliphatic chain and terminal bromine, enable it to function as both a metabolic disruptor and a potential precursor for more complex inhibitory molecules. Researchers have utilized similar brominated fatty acids to investigate mitochondrial β-oxidation, peroxisomal metabolism, and enzyme inhibition mechanisms [2]. In drug discovery, this compound represents a starting point for developing compounds that modulate fatty acid metabolism in pathological conditions characterized by lipid metabolic dysregulation, such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease [3] [1].

Chemical Properties and Characterization

Structural and Physicochemical Properties

This compound (C₁₂H₂₃BrO₂) is characterized by its specific structural features that govern its biological activity and experimental utility:

  • Molecular Formula: C₁₂H₂₃BrO₂
  • Molecular Weight: 279.214 g/mol (average); 278.088142627 g/mol (monoisotopic)
  • Chemical Structure: A 12-carbon aliphatic chain with a carboxylic acid head group and a bromine atom at the terminal (ω) position
  • Classification: Medium-chain halogenated fatty acid according to lipid classification systems [4]

The bromine substitution at the C12 position significantly alters the compound's electronic properties and reactivity compared to native fatty acids, particularly affecting its interactions with enzymes involved in fatty acid metabolism.

Table 1: Physicochemical Properties of this compound

Property Value Prediction Method
Water Solubility 0.00138 mg/mL ALOGPS
logP 5.56 ALOGPS
pKa (Strongest Acidic) 4.95 Chemaxon
Rotatable Bond Count 11 Chemaxon
Polar Surface Area 37.3 Ų Chemaxon
Human Intestinal Absorption + admetSAR
Blood-Brain Barrier Penetration + admetSAR
Spectral Properties and Identification

The compound can be characterized using several analytical techniques, though specific spectral data were not provided in the available literature. Based on its structural analogs, the following approaches are recommended for identification and verification:

  • Mass Spectrometry: Expected molecular ion peak at m/z 279.214 (M+H⁺) for the protonated molecule with characteristic bromine isotope pattern (1:1 ratio for M and M+2)
  • Nuclear Magnetic Resonance: ¹H NMR expected to show characteristic signals for α-methylene protons adjacent to carboxylic acid (δ 2.3-2.5 ppm), β-methylene protons (δ 1.5-1.7 ppm), bulk methylene chain (δ 1.2-1.4 ppm), terminal bromomethyl protons (δ 3.4-3.5 ppm), and terminal methyl protons (δ 1.0-1.1 ppm, triplet if present in impurities)
  • Fourier-Transform Infrared Spectroscopy: Expected characteristic absorptions for carboxylic acid O-H stretch (2500-3300 cm⁻¹ broad), C=O stretch (1710-1715 cm⁻¹), and C-Br stretch (500-600 cm⁻¹)

Proposed Mechanisms of Fatty Acid Metabolism Disruption

Enzyme Inhibition and Metabolic Interference

This compound disrupts fatty acid metabolism through multiple interconnected mechanisms that can be exploited for research and therapeutic development:

  • β-Oxidation Interference: The bromine atom at the C12 position creates a structural impediment to complete mitochondrial β-oxidation cycles. This bromine substitution may block enzymatic processing by acyl-CoA dehydrogenases, enoyl-CoA hydratases, or thiolases, particularly in the final cycles of oxidation, leading to accumulation of incomplete metabolites and potential sequestration of cofactors such as Coenzyme A [2].

  • Carnitine Palmitoyltransferase (CPT) System Effects: The compound may interfere with the carnitine shuttle system responsible for transporting fatty acids into mitochondria. By competing with endogenous fatty acids for carnitine conjugation via carnitine palmitoyltransferase I (CPT1), this compound can reduce mitochondrial import of physiological substrates, thereby decreasing cellular energy production and increasing cytosolic fatty acid derivatives [1].

  • Peroxisomal Metabolism Alteration: The brominated fatty acid may undergo preliminary oxidation in peroxisomes, where very long-chain and branched-chain fatty acids are typically processed. The unusual metabolite produced could disrupt peroxisomal function or interact with peroxisome proliferator-activated receptors (PPARs), nuclear transcription factors that regulate lipid metabolism [3].

Signaling Pathway Disruption and Adipokine Modulation

The metabolic disruption caused by this compound extends to endocrine signaling pathways, particularly those involving adipokines:

  • Adipokine Secretion Alteration: By interfering with normal fatty acid metabolism in adipocytes, this compound may impact the production and secretion of key adipokines. Research on metabolic disruptors has shown that altered lipid processing in white adipose tissue can lead to dysregulated adipokine signaling, contributing to insulin resistance and inflammatory states [5] [3].

  • Inflammatory Pathway Activation: Metabolic stress induced by disrupted fatty acid oxidation can activate inflammatory signaling cascades such as NF-κB and JNK pathways, leading to increased production of pro-inflammatory adipokines like TNF-α, IL-6, and leptin, while reducing anti-inflammatory adipokines such as adiponectin [6] [3].

The following diagram illustrates the proposed mechanisms through which this compound disrupts fatty acid metabolism and subsequent signaling pathways:

G cluster_mitochondrial Mitochondrial Disruption cluster_peroxisomal Peroxisomal Effects cluster_signaling Signaling Consequences compound This compound CPT CPT System Inhibition compound->CPT Perox Peroxisomal Metabolism compound->Perox BetaOx β-Oxidation Blockage CPT->BetaOx ATP Reduced ATP Production BetaOx->ATP Inflam Inflammatory Pathway Activation ATP->Inflam PPAR PPAR Signaling Alteration Perox->PPAR Adipokine Adipokine Dysregulation PPAR->Adipokine Inflam->Adipokine NFkB NFkB Inflam->NFkB NF-κB JNK JNK Inflam->JNK JNK Pathway Insulin Insulin Resistance Adipokine->Insulin Leptin Leptin Adipokine->Leptin Increased Adiponectin Adiponectin Adipokine->Adiponectin Decreased

Experimental Protocols for Metabolic Disruption Studies

Cell Culture Treatment and Metabolic Profiling

This protocol describes methodology for investigating the effects of this compound on cellular metabolism, with particular focus on lipid processing and metabolic disruption:

  • Cell Line Selection: Appropriate cell models include 3T3-L1 adipocytes, HepG2 hepatocytes, C2C12 myotubes, or primary adipocytes/hepatocytes depending on research focus. For adipokine studies, mature 3T3-L1 adipocytes or primary human adipocytes are recommended [5] [7].

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO or ethanol. Further dilute in cell culture medium to achieve working concentrations ranging from 10-200 μM. Include vehicle controls in all experiments. For comparison, consider testing non-brominated dodecanoic acid to isolate bromine-specific effects.

  • Treatment Protocol:

    • Culture cells until 70-80% confluency (pre-adipocytes should be fully differentiated prior to treatment)
    • Replace medium with treatment medium containing this compound at desired concentrations
    • Incubate for 2-48 hours depending on experimental endpoints (shorter for acute signaling studies, longer for chronic adaptation responses)
    • Collect conditioned media for adipokine analysis and cells for molecular and metabolic analyses
  • Metabolic Assessments:

    • Oxygen Consumption Rate (OCR): Measure using Seahorse XF Analyzer or similar system to assess mitochondrial function
    • Extracellular Acidification Rate (ECAR): Assess glycolytic flux in parallel with OCR
    • Glucose Uptake: Measure using 2-NBDG or similar fluorescent glucose analogs
    • Lipid Accumulation: Quantify via Oil Red O staining or fluorescent lipid dyes (Nile Red, BODIPY)
Lipidomic Analysis and Metabolite Profiling

Comprehensive lipidomic profiling provides crucial information about the metabolic consequences of this compound exposure:

  • Lipid Extraction: Use modified Bligh and Dyer method with chloroform:methanol:water (1:2:0.8 v/v/v) for total lipid extraction from treated cells or tissues [7]. Include internal standards for quantification (e.g., deuterated fatty acids, ceramides, and phospholipids).

  • Fatty Acid Methyl Ester (FAME) Derivatization:

    • Transfer lipid extract to glass tubes and evaporate under nitrogen stream
    • Add 2 mL of methylation reagent (3-5% HCl in methanol) and internal standard (C17:0 fatty acid)
    • Incubate at 80°C for 1 hour
    • Cool to room temperature, add 1 mL water and 2 mL hexane
    • Vortex vigorously and centrifuge at 2000 × g for 5 minutes
    • Collect hexane layer for GC-MS analysis [7]
  • Chromatographic Separation and Analysis:

    • GC-MS Conditions: Use DB-23 or equivalent cyanopropyl column (30 m × 0.25 mm × 0.25 μm) with helium carrier gas at 1.0 mL/min constant flow
    • Temperature Program: 50°C initial (hold 1 min), ramp to 180°C at 25°C/min, then to 230°C at 3°C/min (hold 5 min)
    • Detection: Electron impact ionization at 70 eV, scan range m/z 50-600
    • Identification: Compare retention times and mass spectra to authentic standards, with special attention to brominated metabolites

Table 2: Recommended Analytical Methods for Metabolic Studies

Analysis Type Recommended Method Key Parameters Applications
Fatty Acid Profiling GC-MS with FAME derivatization DB-23 column, 50-230°C gradient Comprehensive fatty acid changes, brominated metabolite detection
Phospholipid Speciation LC-MS/MS with HILIC or reversed-phase Q-TOF or Orbitrap mass analyzer Membrane lipid composition, lipid class distribution
Oxidative Metabolism Seahorse XF Analyzer Mitochondrial Stress Test Mitochondrial function, β-oxidation efficiency
Adipokine Secretion Multiplex immunoassay Luminex or MSD platforms Leptin, adiponectin, resistin, inflammatory cytokines
Complex Lipid Analysis LC-MS/MS with reversed-phase C8 or C18 column, acetonitrile/isopropanol/water mobile phase Ceramides, diacylglycerols, phospholipid species

Data Analysis and Interpretation Guidelines

Statistical Analysis and Data Visualization

Proper data analysis is essential for interpreting the complex metabolic effects of this compound treatment:

  • Multivariate Statistical Analysis: Apply Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) to lipidomic and metabolomic datasets to identify treatment-specific clustering and key variables driving separation between groups [8]. These methods help visualize complex data and identify metabolites most affected by this compound exposure.

  • Differential Analysis: Use volcano plots to visualize significantly altered metabolites, plotting statistical significance (-log₁₀ p-value) against fold-change (log₂) [8]. This approach facilitates identification of metabolites with both large magnitude changes and high statistical significance.

  • Pathway Analysis: Employ metabolic pathway analysis tools (MetaboAnalyst, IMPaLA) to identify biochemical pathways significantly enriched in altered metabolites. Focus particularly on fatty acid oxidation, phospholipid metabolism, and mitochondrial function pathways.

  • Time-Series Analysis: For kinetic studies, use line plots to visualize metabolite changes over time, or heatmaps with hierarchical clustering to group metabolites with similar temporal patterns [8].

Quality Control and Experimental Validation

Rigorous quality control measures ensure reliable and reproducible results:

  • Internal Standards: Include stable isotope-labeled internal standards for all major lipid classes to correct for extraction and ionization efficiency variations.
  • Pooled Quality Control Samples: Prepare pooled samples from all experimental groups for system suitability testing and data normalization in LC-MS/MS analyses.
  • Technical Replicates: Analyze at least three technical replicates per biological sample to assess analytical variability.
  • Blind Analysis: When possible, perform sample preparation and analysis without knowledge of experimental groups to prevent bias.

The following diagram illustrates the recommended workflow for studying this compound effects, from experimental treatment to data interpretation:

G cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase CellModel Cell Model Selection Treatment Compound Treatment (10-200 μM, 2-48h) CellModel->Treatment SampleColl Sample Collection (Cells + Media) Treatment->SampleColl Lipidomic Lipidomic Analysis (GC-MS, LC-MS/MS) SampleColl->Lipidomic Metabolic Metabolic Assays (Seahorse, Enzymatic) SampleColl->Metabolic Adipokine Adipokine Profiling (Multiplex Immunoassay) SampleColl->Adipokine Preprocess Data Preprocessing (Normalization, QC) Lipidomic->Preprocess Metabolic->Preprocess Adipokine->Preprocess Stats Statistical Analysis (PCA, PLS-DA, Volcano) Preprocess->Stats Pathway Pathway Analysis (Metabolic Impact) Stats->Pathway Interpretation Mechanistic Insights & Hypothesis Generation Pathway->Interpretation Biological Interpretation

Research Applications and Potential Therapeutic Implications

Disease Modeling and Drug Discovery Applications

This compound serves as a valuable research tool with several specific applications in metabolic disease research and drug development:

  • Metabolic Disease Modeling: The compound can be used to induce cellular models of metabolic dysfunction resembling aspects of human diseases. By disrupting normal fatty acid oxidation and altering adipokine secretion, this compound treatment recreates features of insulin resistance, dyslipidemia, and adipose tissue inflammation observed in obesity and metabolic syndrome [3] [1]. These models are valuable for studying disease mechanisms and screening potential therapeutic compounds.

  • Adipokine Signaling Studies: Given its potential to alter adipokine production, this compound can be employed to investigate the relationship between fatty acid metabolism and endocrine function of adipose tissue. Researchers can use this compound to explore how specific lipid species influence the secretion of leptin, adiponectin, resistin, and inflammatory cytokines [5] [6] [7], and how these changes affect systemic metabolism.

  • Cancer Metabolism Research: Altered lipid metabolism is a hallmark of many cancers. This compound can be utilized to disrupt fatty acid oxidation in cancer cells, potentially mimicking metabolic dependencies and vulnerabilities observed in tumors [2]. Such approaches may help identify novel therapeutic targets for cancer treatment based on lipid metabolic pathways.

Limitations and Future Directions

While this compound provides a useful tool for metabolic disruption studies, several limitations should be considered:

  • Specificity Considerations: The compound's effects may extend beyond intended targets, potentially affecting multiple enzymatic processes in lipid metabolism. Appropriate controls and complementary approaches are necessary to validate specific mechanisms.

  • Translation to Physiological Systems: As with any chemical tool, findings from in vitro studies require confirmation in more complex physiological systems to establish relevance to human biology and disease.

  • Opportunities for Analog Development: Structure-activity relationship studies could yield more potent or specific analogs of this compound with improved research or therapeutic potential. Modified versions with different chain lengths, alternative halogen substitutions, or additional functional groups may provide enhanced specificity for particular metabolic enzymes or pathways.

Conclusion

This compound represents a valuable chemical tool for investigating fatty acid metabolism disruption and its physiological consequences. Through its interference with mitochondrial β-oxidation, alteration of adipokine secretion, and induction of metabolic stress, this compound enables researchers to model aspects of metabolic disease and explore the complex relationships between lipid metabolism and endocrine signaling. The protocols and analytical approaches outlined in these Application Notes provide a framework for utilizing this compound in metabolic research, with particular utility in studies of insulin resistance, obesity-related metabolic dysfunction, and cancer metabolism. When employed with appropriate controls and validation methods, this compound can generate valuable insights into metabolic regulation and potentially contribute to the development of novel therapeutic strategies for metabolic diseases.

References and Additional Resources

  • Pereira, S.S., & Alvarez-Leite, J.I. (2014). Adipokines: biological functions and metabolically healthy obese profile. Journal of Research in Medical Sciences, 7(1), 15-25. [5]

  • Bhabak, K.P., & Mundt, K. (2009). Synthesis and bioevaluation of ω-N-amino analogs of B13 as acid ceramidase inhibitors. Bioorganic & Medicinal Chemistry, 17(5), 1840-1848. [2]

  • Singh, R.G., & Tandon, R. (2025). Understanding the Role of Adipokines in Cardiometabolic Dysfunction: A Review of Current Knowledge. Biomolecules, 15(5), 612. [6]

  • Ruiz-Ojeda, F.J., et al. (2023). The Role of Adipokines in Health and Disease. Biomedicines, 11(5), 1290. [3]

  • Frühbeck, G., et al. (2020). Adipokines: New Potential Therapeutic Target for Obesity and Metabolic, Rheumatic, and Cardiovascular Diseases. Frontiers in Physiology, 11, 578966. [1] [9]

  • Creative Proteomics. (n.d.). Visualizing Metabolomics Data: Graphical Insights. Retrieved from metabolomics knowledge base. [8]

  • DrugBank. (2016). This compound. DrugBank ID: DB02405. [4]

  • Gómez-Zorita, S., et al. (2023). Altered Red Blood Cell Fatty Acid and Serum Adipokine Profiles in Subjects with Obesity. Biomedicines, 11(12), 3320. [7]

  • Marinello, P.C., & Tanni, S.E. (2025). Obesity, White Adipose Tissue, and Adipokines Signaling in Male Reproduction. Molecular Nutrition & Food Research, 69(10), e70054. [10]

References

12-Bromododecanoic acid surfactant and polymer synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Synthetic Applications and Protocols

Synthesis of Triple-Chain Surfactants

12-Bromododecanoic acid can be used to synthesize sophisticated anionic triple-chain surfactants, which exhibit superior surface activity compared to single-chain analogs [1]. These surfactants form very low Critical Micelle Concentrations (CMC) and unique aggregates like branched threadlike micelles.

One protocol involves reacting this compound with a polyamine core, such as tris(2-aminoethyl)amine, to create a triple-chain surfactant with multiple carboxylate head groups [1].

Experimental Protocol: Synthesis of Trisodium tris(N-2-ethylamino-N'-2-dodecylcarboxylato)azane (3C₁₂tata) [1]

  • Reaction Setup: Dissolve tris(2-aminoethyl)amine and a stoichiometric excess of this compound in a suitable anhydrous solvent (e.g., DMF or chloroform). Add a base like triethylamine to neutralize HBr generated during the reaction.
  • Reaction Conditions: Stir the reaction mixture at 60-80°C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
  • Workup: After cooling, the solvent can be removed under reduced pressure.
  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.
  • Characterization: Confirm the structure and purity using techniques including IR spectroscopy (characteristic amide C=O stretch at ~1580 cm⁻¹), ¹H NMR, and elemental analysis.

The diagram below illustrates the synthesis workflow for triple-chain surfactants.

Amine Polyamine Core (e.g., tris(2-aminoethyl)amine) Reaction Nucleophilic Substitution & Amide Formation Amine->Reaction BromoAcid This compound BromoAcid->Reaction Workup Workup & Purification (Solvent removal, Recrystallization) Reaction->Workup Product Triple-Chain Surfactant Workup->Product

Polymer Modification and Grafting

The compound is highly useful in polymer science, primarily to introduce functional initiation sites or side chains [2] [3]. The bromine atom can serve as an initiation site for Atom Transfer Radical Polymerization (ATRP), while the carboxylic acid allows for grafting onto polymer backbones [2].

Experimental Protocol: Grafting via Esterification [2] [3]

  • Polymer Activation: For grafting onto a hydroxyl-containing polymer backbone (e.g., cellulose, polyvinyl alcohol), the carboxylic acid of this compound may first need activation. This can be done by converting it to an acid chloride using thionyl chloride (SOCl₂) or by using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) in situ.
  • Grafting Reaction: The activated acid is then reacted with the polymer in an anhydrous aprotic solvent (e.g., THF, DMF) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
  • Purification: The grafted polymer is purified by precipitating it into a non-solvent (e.g., methanol or hexane) to remove unreacted starting materials and by-products.
  • Characterization: The success of grafting is confirmed by techniques such as FTIR (appearance of ester C=O stretch), ¹H NMR, and comparing thermal properties (TGA/DSC) with the unmodified polymer.

The diagram below outlines the general workflow for polymer grafting applications.

BromoAcid This compound Activation Acid Activation (Form acid chloride or use coupling agent) BromoAcid->Activation Grafting Esterification/Amidation Activation->Grafting Polymer Polymer Backbone (with OH or NH₂ groups) Polymer->Grafting GraftedPolymer Functionalized Polymer (Br-terminal groups for ATRP) Grafting->GraftedPolymer

Performance Data and Analysis

The surfactants synthesized from this compound show enhanced performance. The table below compares the surface properties of a triple-chain surfactant with a single-chain analog [1].

Surfactant Critical Micelle Concentration (CMC) (M) Surface Tension at CMC (γcmc, mN/m) Surface Area per Molecule (Ų)
Triple-Chain (3C₁₂dtda) 1.4 x 10⁻⁵ 30.5 49.8
Single-Chain (Sodium Dodecanoate) 2.6 x 10⁻² 36.0 Data not available

This data shows that the triple-chain surfactant has a CMC about 1,800 times lower and achieves a lower surface tension than the single-chain version, demonstrating much higher surface activity and efficiency [1]. The smaller surface area per molecule indicates a tighter packing at the air-water interface.

Key Considerations for Researchers

  • Dual Reactivity: The presence of two different reactive groups allows for sequential, orthogonal chemistry, which is ideal for creating block or block-like architectures in a controlled manner [3].
  • Solubility Handling: this compound has limited solubility in highly polar aqueous solvents. Reactions often require aprotic organic solvents like DMF, THF, or chloroform [1].
  • Stability and Storage: It is relatively stable under ambient conditions but should be stored in a cool, dry place, protected from light to prevent degradation. The shelf life is typically around two years [2].

I hope these application notes provide a solid foundation for your research and development work. If you are focusing on a specific type of surfactant or polymer matrix, feel free to ask for more tailored information.

References

functionalized material synthesis 12-Bromododecanoic acid

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Applications

12-Bromododecanoic acid is a bifunctional compound featuring a carboxylic acid head and a long alkyl chain terminated with a bromine atom, making it a highly versatile building block in organic and polymer chemistry [1]. Its structure allows for orthogonal functionalization, enabling the construction of complex molecular architectures such as surfactants, functional materials, and pharmaceutical intermediates [1].

Key Application Areas:

  • Organic Synthesis Intermediates: The carboxylic acid can form esters and amides, while the bromine atom is an effective leaving group for nucleophilic substitution (SN2) reactions, allowing for the modular construction of complex structures [1].
  • Polymer Modifiers and Grafting Initiators: It can initiate polymerization reactions, such as Atom Transfer Radical Polymerization (ATRP), via the bromine atom. The carboxylic acid group can be grafted onto polymer backbones or further modified [1].
  • Drug and Bioactive Molecule Precursors: While not an active drug itself, its long-chain alkyl structure is valuable for constructing pharmaceutical intermediates or as part of a drug carrier system [1].
  • Functionalized Material Synthesis: It serves as a fundamental building block for self-assembling materials, including amphiphilic molecules, surfactants, and liquid crystal monomers [1].

Detailed Synthetic Protocols

Protocol 1: Synthesis of an Antimicrobial Halometabolite

This protocol details the synthesis of Chlorosphaerolactylate B, a cyanobacterial halometabolite with demonstrated antimicrobial and antibiofilm activity, using this compound as the starting material [2].

Step 1: Ester Coupling

  • Reaction: Couple this compound with L-lactic acid benzyl ester.
  • Reagents: DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent, catalytic DMAP (dimethylaminopyridine).
  • Solvent: DCM (dichloromethane).
  • Conditions: Reaction proceeds to afford the lactylate intermediate.
  • Yield: 65% [2].

Step 2: Halogen Exchange

  • Reaction: Displace the terminal bromide with a chloride atom.
  • Reagents: TMSCl (trimethylsilyl chloride) and imidazole.
  • Solvent: DMF (dimethylformamide).
  • Conditions: Heat at 90 °C for 7 hours.
  • Yield: 51% [2].
  • Monitoring: The successful substitution is confirmed by a deshielding of the H-12' proton signal in the 1H NMR spectrum (from δ 3.42 ppm to δ 3.55 ppm) and by ESI-MS analysis [2].

Step 3: Deprotection

  • Reaction: Remove the benzyl protecting group to reveal the final product.
  • Reagents: Triethylsilane as a hydrogen source, catalytic Pd/C.
  • Solvent: Ethyl acetate.
  • Yield: 71% [2].
  • Overall Yield: This three-step synthesis provides Chlorosphaerolactylate B with a purity >99% and an overall yield of 25% [2].

The workflow for this synthesis is as follows:

G Start This compound Step1 Ester Coupling Reagents: DCC, DMAP Solvent: DCM Yield: 65% Start->Step1 Step2 Halogen Exchange Reagents: TMSCl, Imidazole Solvent: DMF, 90°C, 7h Yield: 51% Step1->Step2 Step3 Benzyl Deprotection Reagents: Et3SiH, Pd/C Solvent: Ethyl Acetate Yield: 71% Step2->Step3 End Chlorosphaerolactylate B Purity: >99% Overall Yield: 25% Step3->End

Protocol 2: Synthesis of Mitochondria-Targeted Anti-Tumor Derivatives

This protocol outlines the structural modification of the natural product formononetin to enhance its anti-tumor activity and mitochondrial targeting, using this compound-derived linkers [3].

Synthetic Strategy:

  • Linker Attachment: A carboxylic acid of this compound or similar dibromoalkane is first coupled to the 7-position hydroxyl group of formononetin via an ester bond. This forms an intermediate alkyl chain spacer.
  • Triphenylphosphonium Functionalization: The terminal bromine of the attached alkyl chain is then displaced by a triphenylphosphine group, creating a triphenylphosphonium (TPP+) cation [3].

Analytical Confirmation:

  • Success of Esterification: In the 1H-NMR spectrum, the original carbon signal at the 7-position (164.76 ppm) shifts downfield by an average of 10.16 ppm after the alkyl chain is introduced [3].
  • Success of TPP+ Attachment: The final product shows additional signals in the 1H-NMR spectrum (between 7.83 and 7.63 ppm) and 15 new carbon signals in the 13C-NMR spectrum (around 135.11–130.65 ppm and 119.58 ppm), confirming the incorporation of the triphenylphosphine group [3].

The relationship between structure and activity in this application is key:

G Base Formononetin (Poor water solubility Rapid metabolism) Strategy Structural Modification at 7-OH position Base->Strategy Linker Attachment of Alkyl Chain (from e.g., This compound) Strategy->Linker TPP Quaternization with Triphenylphosphine (TPP+) Linker->TPP Result Mitochondria-Targeted Derivative (Enhanced cytotoxicity & Cancer cell selectivity) TPP->Result

Quantitative Data and Functional Performance

Table 1: In Vitro Anti-Tumor Activity (IC50, μM) of Select Formononetin Derivatives [3]

Compound HGC-27 (Gastric) A549 (Lung) PC-3M (Prostate) HEK-293 (Normal Kidney)
Formononetin 83.02 ± 6.25 83.02 ± 6.25 76.39 ± 6.47 >100
5-FU (Control) 22.92 ± 3.54 22.92 ± 3.54 48.05 ± 3.76 N/A
Final Product 2c 18.62 ± 1.60 12.19 ± 1.52 21.73 ± 1.25 >100

Table 2: Antimicrobial and Antibiofilm Activity of Synthetic Chlorosphaerolactylate B [2]

Organism Assay Type Result / Effective Concentration
Staphylococcus aureus (Strain S54F9) Minimal Inhibitory Concentration (MIC) 256 mg/L
Coagulase-Negative Staphylococcus (Strain FI31) Minimal Biofilm Inhibitory Concentration (MBIC) 74 mg/L
Porcine Model of Osteomyelitis In vivo efficacy (prevention of biofilm) Significant reduction of S. aureus on implants

Material Synthesis and Handling Notes

  • Storage: Store in a cool, dry place, protected from light to maintain stability over its 2-year shelf life [1].
  • Solubility: Readily soluble in chlorinated solvents like chloroform (50 mg/mL), which is ideal for subsequent reactions [4].
  • Safety: Classified as a combustible solid (WGK 3). Use appropriate personal protective equipment (PPE) including gloves, eyeshields, and a respirator (type N95) when handling [4].

Conclusion and Future Perspectives

This compound is a foundational building block for synthesizing diverse functionalized materials and bioactive molecules. Its utility is demonstrated in creating advanced antimicrobials and precision-targeted anti-cancer agents. Future research may explore its application in nanotechnology-based drug delivery systems [5] and integrate artificial intelligence for the design of novel high-performance materials and therapeutics [6].

References

12-Bromododecanoic acid SN2 nucleophilic substitution reactions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Applications of 12-Bromododecanoic Acid

This compound is a versatile bifunctional building block in organic synthesis. Its molecular structure features a carboxylic acid head and a long alkyl chain terminated with a bromine atom, enabling diverse chemical transformations at both ends [1].

Summary of Key Properties [1]:

  • CAS Number: 73367-80-3
  • Molecular Formula: C₁₂H₂₃BrO₂
  • Molecular Weight: 279.218 g/mol
  • Appearance: Off-white powder
  • Typical Purity: ≥ 97%
  • Storage: Store at room temperature, protected from light.

Primary Synthetic Applications:

  • Organic Synthesis Intermediate: Used to introduce esters and amides at the carboxylic acid position and perform nucleophilic substitution (SN2) reactions at the bromine position to construct more complex molecular structures. It is widely used in the development of surfactants, functional materials, and pharmaceutical intermediates [1].
  • Polymer Modifier / Grafting Initiator: Can be used to synthesize polymers with specific terminal functional groups, such as controlling polymerization reactions by bromine-initiated atom transfer radical polymerization (ATRP). The carboxylic acid part can be used to graft onto the polymer backbone or further react to form ester and amide bonds [1].

The SN2 Reaction Mechanism

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a fundamental reaction where a nucleophile attacks an electrophilic carbon center, simultaneously displacing a leaving group. This reaction is concerted, meaning bond formation and bond breaking happen in a single step [2].

Key characteristics of the SN2 mechanism include [2]:

  • Inversion of Configuration: The reaction proceeds via a backside attack, leading to a Walden inversion at the chiral carbon center.
  • Second-Order Kinetics: The reaction rate depends on the concentration of both the substrate and the nucleophile.
  • Substrate Reactivity: The reaction rate is fastest for methyl and primary alkyl halides, slower for secondary, and virtually non-existent for tertiary alkyl halides due to steric hindrance.

The diagram below illustrates the concerted backside attack mechanism of the SN2 reaction.

Reactants Reactants TS Transition State Reactants->TS Backside Attack Products Products (Inverted) TS->Products Leaving Group Departure Nu Nucleophile (Nu⁻) Substrate Substrate (R-CH₂-LG) Nu->Substrate Inversion Inversion of Configuration Substrate->Inversion

Application Note 1: Synthesis of a Functionalized Surfactant

This protocol details the synthesis of a thiol-functionalized surfactant, a valuable precursor for creating self-assembled monolayers or for immobilization onto metal surfaces and nanoparticles via "thiol-ene" click chemistry [3].

Reaction Scheme: This compound + Sodium Sulfide (Na₂S) → 12-Mercaptododecanoic acid

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (2.79 g, 10.0 mmol) in a mixture of ethanol (20 mL) and water (5 mL).
  • Nucleophile Addition: Add sodium sulfide (Na₂S, 1.56 g, 20.0 mmol, 2.0 equiv) to the solution.
  • Heating and Stirring: Fit the flask with a reflux condenser and heat the reaction mixture to 70°C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC.
  • Work-up: After completion, cool the mixture to room temperature. Acidify carefully to pH ~2-3 using dilute hydrochloric acid (1M HCl). A white precipitate should form.
  • Purification: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water and dry under high vacuum to yield 12-mercaptododecanoic acid as a white solid.
  • Analysis: Confirm the product identity and purity by ¹H NMR and HPLC [1].

Application Note 2: Isocyanide SN2 Reaction for Amide Synthesis

This novel method utilizes isocyanides as nucleophiles in an SN2 reaction with alkyl halides, followed by hydrolysis to form highly substituted secondary amides. This approach is an excellent alternative to classical amide coupling reactions [4].

Reaction Scheme: This compound + Isocyanide → Nitrilium Ion Intermediate → Secondary Amide (after hydrolysis)

Detailed Protocol:

  • Reaction Setup: Charge a microwave vial with this compound (1.40 g, 5.0 mmol), the desired isocyanide (e.g., 1.1 equiv, 5.5 mmol), and potassium carbonate (K₂CO₃, 1.38 g, 10.0 mmol, 2.0 equiv).
  • Additives and Solvent: Add potassium iodide (KI, 20 mol%, 0.17 g, 1.0 mmol) as a catalyst and water (0.09 mL, 5.0 mmol, 1.0 equiv) in acetonitrile (5 mL).
  • Heating: Seal the vial and heat the reaction mixture using microwave irradiation at 105°C for 3 hours.
  • Work-up: After cooling, dilute the mixture with ethyl acetate (15 mL) and wash sequentially with water and brine.
  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel.
  • Analysis: Characterize the final secondary amide by ¹H NMR, ¹³C NMR, and MS [4].

Comparative Data of Nucleophilic Reactions

The table below summarizes the quantitative data and conditions for the two application protocols.

Application Nucleophile Key Reaction Conditions Typical Yield Range Key Product / Application
Functionalized Surfactant [1] [3] Sodium Sulfide (Na₂S) 70°C, 12 h, Ethanol/Water Not specified in sources 12-Mercaptododecanoic acid / Surface modification
Amide Synthesis [4] Isocyanide (R-NC) 105°C, 3 h, Microwaves, K₂CO₃, KI, CH₃CN Good to excellent (broad scope demonstrated) Secondary Amide / Pharmaceutical intermediates

Experimental Workflow and Troubleshooting

The following workflow outlines the general process for planning and executing an SN2 reaction with this compound, from initial setup to final analysis.

Step1 1. Reaction Planning (Nucleophile & Solvent Selection) Step2 2. Reaction Setup (Anhydrous if needed) Step1->Step2 Step3 3. Reaction Execution (Heating/Stirring) Step2->Step3 Step4 4. Work-up & Isolation Step3->Step4 Step5 5. Purification Step4->Step5 Step6 6. Analysis & Characterization Step5->Step6

Common Challenges and Solutions:

  • Low Yield: Ensure the reaction is moisture-free to prevent hydrolysis of the alkyl bromide. Use freshly purified nucleophiles. For less reactive nucleophiles, consider using the corresponding iodide (e.g., by Finkelstein reaction) or adding a catalytic amount of KI to convert the bromide in situ to the more reactive iodide [4].
  • Side Reactions: If the nucleophile is also a strong base, elimination (E2) may compete with substitution (SN2). Using milder conditions and less basic nucleophiles can favor the desired SN2 pathway [2].
  • Handling this compound: This compound is an off-white powder with a shelf life of 2 years. It should be stored at room temperature and protected from light to maintain stability [1].

References

Comprehensive Application Notes and Protocols: Cytochrome P4504A1 Omega-Hydroxylation of 12-Bromododecanoic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cytochrome P4504A1 and Omega-Hydroxylation

Cytochrome P450 4A1 (CYP4A1) represents a specialized member of the cytochrome P450 superfamily that demonstrates remarkable regioselective specificity for the omega-(ω)-hydroxylation of saturated fatty acids. This enzyme is part of the CYP4 family, which differs from other drug-metabolizing P450 enzymes by possessing constricted active sites that preferentially expose the terminal methyl group of substrates to the reactive iron-oxo species. The catalytic competence of CYP4A1 toward 12-bromododecanoic acid provides researchers with a valuable experimental model for investigating structure-function relationships in regioselective hydroxylation and developing biotechnological applications for producing ω-hydroxy fatty acids.

The unique catalytic properties of CYP4A1 stem from its structural organization, which includes a narrow substrate channel that physically restricts alternative binding orientations and thereby enforces ω-regioselectivity. Unlike broader specificity P450 enzymes in families CYP1-3 that often exhibit preference for oxidation at more energetically favorable benzylic or ω-1 positions, CYP4A1 achieves terminal hydroxylation through this specialized substrate presentation mechanism rather than through intrinsic chemical reactivity advantages. This makes the CYP4A1-12-bromododecanoic acid system particularly valuable for both fundamental enzymology studies and applied biocatalysis development.

Structural Basis and Mechanism of CYP4A1

Enzyme Structure and Active Site Configuration

CYP4A1, like all cytochrome P450 enzymes, contains a heme-iron center tethered to the protein via a conserved cysteine thiolate ligand that is essential for catalytic activity. The enzyme's distinctive ω-hydroxylation specificity is governed by its active site architecture, particularly a narrow substrate access channel that physically constrains how fatty acid substrates are presented to the reactive iron-oxo species. Research indicates that this channel has an effective diameter between 3.90 Å and 4.30 Å, which accommod chloride and bromide atoms but excludes larger iodide atoms, explaining the observed substrate selectivity pattern [1] [2].

The membrane-associated nature of CYP4A1 places it primarily in the endoplasmic reticulum of hepatic cells, where it functions as the terminal oxidase in an electron transfer chain. The enzyme requires redox partner proteins for receiving electrons from NADPH, typically cytochrome P450 reductase, which transfers electrons via FMN and FAD cofactors [3]. In experimental systems, researchers have successfully enhanced electron transfer efficiency by creating fusion proteins that covalently link CYP4A1 to its reductase partner, achieving remarkable turnover rates up to 300 nmol product formed per nmol P450 per minute [3].

Catalytic Cycle

The catalytic cycle of cytochrome P4504A1 follows the characteristic monooxygenase mechanism common to P450 enzymes, with specific adaptations for fatty acid ω-hydroxylation [3] [4]. The cycle begins with substrate binding, which triggers a series of electron transfer and oxygen activation steps culminating in oxygen atom insertion into the terminal carbon of the fatty acid substrate.

CYP4A1_Cycle CYP4A1 Catalytic Cycle Resting Resting State Fe³⁺, H₂O bound SubstrateBound Substrate Bound Fe³⁺, H₂O displaced Resting->SubstrateBound Substrate Binding Reduced Reduced State Fe²⁺ SubstrateBound->Reduced 1st Electron Reduction OxygenBound Oxygen Bound Fe²⁺-O₂ Reduced->OxygenBound O₂ Binding Peroxo Peroxo Intermediate Fe³⁺-OOH OxygenBound->Peroxo 2nd Electron Reduction + Protonation CompoundI Compound I Fe⁴⁺=O Por⁺ Peroxo->CompoundI O-O Bond Cleavage Product Product Formed ROH released CompoundI->Product Oxygen Rebound Hydroxylation Product->Resting Product Release H₂O Binding NADPH NADPH e1 NADPH->e1 donates e1->Reduced e1->OxygenBound e2

Figure 1: Catalytic cycle of cytochrome P4504A1 showing the sequence of electron transfer and oxygen activation steps that culminate in substrate hydroxylation. The cycle begins with substrate binding that displaces water from the heme iron, facilitating the first electron reduction [3] [4].

Quantitative Analysis of CYP4A1 with 12-Halododecanoic Acids

Binding and Oxidation Parameters

The functional characterization of CYP4A1 with 12-halododecanoic acids reveals critical structure-activity relationships that inform our understanding of the enzyme's selectivity and mechanism. The data demonstrate that while binding affinity remains relatively consistent across different 12-halogenated substrates, as indicated by similar dissociation constants, the oxidation efficiency varies significantly based on halogen size, supporting the proposed channel-restricted substrate presentation model [1] [2].

Table 1: Comparative Binding and Oxidation Parameters of CYP4A1 with 12-Halododecanoic Acids

Substrate Dissociation Constant (Kd) Relative Oxidation Rate Primary Products Oxygen Source
12-Chlorododecanoic acid Similar across substrates Intermediate 12-Hydroxydodecanoic acid, 12-Oxododecanoic acid Water (alcohol), O₂ (aldehyde)
This compound Similar across substrates Highest 12-Hydroxydodecanoic acid, 12-Oxododecanoic acid Water (alcohol), O₂ (aldehyde)
12-Iodododecanoic acid Similar across substrates Very low Trace products only N/A

The distinct product profiles and their different oxygen sources provide evidence for parallel metabolic pathways operating simultaneously. The alcohol product derives its oxygen atom from water molecules, indicating a hydrolytic mechanism following halogen oxidation, while the aldehyde product incorporates oxygen from molecular oxygen, consistent with conventional carbon hydroxylation followed by elimination [1] [2].

Channel Diameter Estimation

The inverse relationship between halogen oxidizability and substrate conversion efficiency provides compelling evidence for a size-restricted substrate channel. The observed order of substrate oxidation (Br > Cl » I) contradicts what would be expected based solely on chemical reactivity, since iodide is inherently more oxidizable than bromide or chloride. This paradox is resolved by the physical constraint model, wherein the enzyme's substrate channel accommodates chloride (van der Waals diameter ≈ 3.90 Å) and bromide (≈ 4.30 Å) atoms but excludes the larger iodide atom (≈ 4.40 Å) [1].

Table 2: Substrate Selectivity Based on Halogen Size and CYP4A1 Channel Restriction

Halogen Atom Van der Waals Diameter (Å) Intrinsic Oxidizability CYP4A1 Oxidation Efficiency Channel Accessibility
Chlorine 3.90 Low Intermediate Accessible
Bromine 4.30 Intermediate Highest Accessible
Iodine 4.40 High Very low Restricted

The geometric constraints implied by these findings suggest that CYP4A1 achieves its ω-regioselectivity not through precise chemical positioning of the target carbon atom relative to the reactive iron-oxo species, but rather through physical presentation of only the terminal portion of the substrate molecule to the active oxygen species. This substrate channeling mechanism represents an elegant solution to the challenge of enforcing regioselectivity for a highly reactive and nonspecific oxidant [1] [2].

Reaction Mechanisms and Pathways

Dual Oxidation Pathways

The oxidation of this compound by CYP4A1 proceeds through two distinct mechanistic pathways that operate concurrently but yield different products through separate chemical mechanisms. The first pathway involves oxidation of the halogen atom itself, generating an oxohalonium intermediate that undergoes hydrolysis to produce 12-hydroxydodecanoic acid. The second pathway follows a more conventional P450 hydroxylation mechanism at the carbon adjacent to the halogen, followed by elimination to yield 12-oxododecanoic acid [1] [2].

The experimental evidence for these parallel mechanisms comes from sophisticated isotope labeling studies using H₂¹⁸O, which demonstrated that the oxygen atom in the alcohol product (12-hydroxydodecanoic acid) originates from water rather than molecular oxygen. Conversely, the aldehyde product (12-oxododecanoic acid) incorporates oxygen from O₂, consistent with the standard P450 hydroxylation mechanism [1] [2]. This dual-pathway system showcases the remarkable versatility of CYP4A1 in employing different chemical strategies for substrate functionalization.

Experimental Workflow for Mechanism Elucidation

A systematic experimental approach is required to elucidate the complex reaction mechanisms employed by CYP4A1 toward this compound. The following workflow outlines the key methodological steps for investigating these pathways, from enzyme preparation through product characterization and mechanism validation.

Methodology Mechanism Elucidation Workflow EnzymePrep Enzyme Preparation Recombinant CYP4A1 + Redox Partners AssaySetup Assay Setup This compound + Cofactors EnzymePrep->AssaySetup IsotopeLabeling Isotope Labeling H₂¹⁸O or ¹⁸O₂ Experiments AssaySetup->IsotopeLabeling SubTable Varied Parameters: - Halogen type (Cl, Br, I) - Isotope composition - Time points - Enzyme concentrations AssaySetup->SubTable Reaction Incubation Time-course Monitoring IsotopeLabeling->Reaction Extraction Product Extraction Organic Solvent Partitioning Reaction->Extraction Analysis Product Analysis GC-MS, LC-MS Characterization Extraction->Analysis Mechanism Mechanism Assignment Pathway Determination Analysis->Mechanism

Figure 2: Experimental workflow for elucidating the reaction mechanisms of CYP4A1 with this compound, highlighting key steps from enzyme preparation through product analysis and mechanism assignment [1] [2].

Experimental Protocols and Methodologies

Enzyme Preparation and Reconstitution

Recombinant CYP4A1 Expression:

  • Express CYP4A1 in suitable host systems (typically E. coli) using pCW or similar expression vectors containing full-length rat CYP4A1 cDNA with modifications for bacterial expression [5].
  • Co-express with molecular chaperones if solubility issues arise.
  • Induce protein expression with 0.5-1.0 mM IPTG when OD₆₀₀ reaches 0.6-0.8, then continue incubation for 24-48 hours at 25-30°C with shaking at 120-150 rpm.

Enzyme Purification:

  • Harvest cells by centrifugation (5,000 × g, 15 min, 4°C) and resuspend in 100 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol, 1 mM EDTA, and 1 mM PMSF.
  • Disrupt cells by sonication (3 × 30-second bursts on ice) or French press.
  • Isolate membrane fraction by ultracentrifugation (100,000 × g, 60 min, 4°C).
  • Solubilize membranes with 1% sodium cholate in potassium phosphate buffer.
  • Purify CYP4A1 using nickel-affinity chromatography for His-tagged constructs or ion-exchange chromatography for native proteins.

Enzyme Reconstitution:

  • Combine purified CYP4A1 (1 nmol) with NADPH-cytochrome P450 reductase (2 nmol) and cytochrome b₅ (0.5 nmol) in reconstitution buffer [6].
  • Pre-incubate with 50 μg of dilaurylphosphatidylcholine for 15 minutes at room temperature.
  • Add 10-50 nmol of this compound substrate (from concentrated stock in ethanol or DMSO).
Standard Hydroxylation Assay

Reaction Setup:

  • Prepare main reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), reconstituted CYP4A1 system (0.1-0.5 nmol P450), and 50-100 μM this compound substrate in a final volume of 0.5-1.0 mL.
  • Pre-incubate for 3 minutes at 37°C with gentle shaking.
  • Initiate reaction by adding NADPH (1 mM final concentration) or an NADPH-generating system (10 mM glucose-6-phosphate, 1.0 IU glucose-6-phosphate dehydrogenase, 0.5 mM NADP⁺).

Alternative Electrochemical Reduction:

  • Replace NADPH with 5 mM cobalt(II) sepulchrate trichloride as electron mediator [6].
  • Apply reducing potential of -0.6 to -0.8 V vs. Ag/AgCl reference electrode.
  • Monitor electron delivery spectrophotometrically or amperometrically.

Reaction Termination and Extraction:

  • Stop reactions after 10-30 minutes by adding 100 μL of 1 M HCl.
  • Extract products with 2 volumes of ethyl acetate or dichloromethane.
  • Dry organic phase under nitrogen stream.
  • Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) or diazomethane for GC-MS analysis.
Product Analysis and Characterization

Chromatographic Separation:

  • Employ GC-MS system with DB-5MS or equivalent non-polar capillary column (30 m × 0.25 mm ID, 0.25 μm film thickness).
  • Use temperature gradient: 50°C (hold 2 min) to 300°C at 10°C/min.
  • Alternatively, use HPLC with C18 reverse-phase column and UV detection at 210 nm or MS detection.

Product Identification:

  • Identify 12-hydroxydodecanoic acid by characteristic mass fragments: m/z 215 (M⁺-CH₃-2TMSOH), 287 (M⁺-CH₃), 371 (M⁺-CH₃ for TMS derivative) [1].
  • Identify 12-oxododecanoic acid by fragments: m/z 201, 229, and molecular ion at m/z 228.
  • Quantify using internal standard methods with deuterated analogs or structurally similar compounds.

Isotope Tracing Experiments:

  • Conduct parallel incubations in H₂¹⁸O-enriched buffer (50-90% ¹⁸O) or under ¹⁸O₂ atmosphere [1].
  • Analyze mass spectral patterns to determine oxygen source for each product.
  • Confirm ¹⁸O incorporation by appropriate mass shifts (m/z +2 for molecular ion).

Applications and Biotechnology

Biotechnological Implementation

The regioselective hydroxylation capability of CYP4A1 has significant biotechnological potential for producing ω-hydroxy fatty acids, which are valuable building blocks for various industrial applications. These compounds serve as precursors for bioplastics, fragrances, pharmaceutical intermediates, and specialty polymers [5] [7]. The CYP153 family of bacterial enzymes, which share functional similarities with CYP4A1, have been successfully employed in whole-cell biocatalytic systems for the production of ω-hydroxydodecanoic acid at scales up to 4 g/L, demonstrating the practical feasibility of this approach [5] [7].

Process optimization strategies for CYP4A1-mediated biotransformations include:

  • Engineering fusion proteins that covalently link CYP4A1 to NADPH-cytochrome P450 reductase to enhance electron transfer efficiency [3] [5]
  • Implementing two-phase reaction systems to overcome substrate solubility limitations and product toxicity issues
  • Utilizing electrochemical cofactor regeneration as an alternative to expensive NADPH recycling systems [6]
  • Employing substrate feeding strategies that maintain optimal concentration levels while minimizing inhibitory effects
Practical Implementation Notes

Critical Parameters for Success:

  • Maintain strict oxygen control throughout reactions, as both oxygen limitation and excess can adversely affect coupling efficiency
  • Optimize redox partner ratios (typically 1:2:0.5 for CYP4A1:reductase:cytochrome b₅) for maximal electron transfer
  • Include catalase (100-500 U/mL) to degrade hydrogen peroxide and improve coupling efficiency
  • Use substrate concentrations below critical micelle concentration (typically 50-100 μM) to avoid non-productive binding

Troubleshooting Guidance:

  • Poor conversion rates may indicate electron transfer limitations - verify reductase activity and consider fusion protein alternatives
  • Incomplete product recovery often results from adsorption to plasticware - include carrier proteins (BSA) or use silanized glassware
  • Multiple product formation suggests loss of regioselectivity - check enzyme purity and storage conditions

Scale-up Considerations:

  • For preparative applications, employ high-cell-density cultures with controlled substrate feeding
  • Implement in situ product removal techniques using adsorbent resins or membrane extraction
  • Consider enzyme immobilization on solid supports for improved stability and reusability

Conclusion

The CYP4A1-catalyzed omega-hydroxylation of this compound represents a sophisticated enzymatic system that combines restricted substrate access with multiple chemical mechanisms to achieve specific terminal functionalization of fatty acids. The experimental protocols and application notes detailed in this document provide researchers with comprehensive methodologies for investigating this system and adapting it for various biotechnological applications. The structural insights gained from studying the CYP4A1-12-bromododecanoic acid interaction continue to inform both fundamental understanding of P450 enzymology and practical development of regiospecific biocatalysts for chemical synthesis.

References

improving yield 12-Bromododecanoic acid coupling reactions

Author: Smolecule Technical Support Team. Date: February 2026

Proven Coupling Protocol for 12-Bromododecanoic Acid

The synthesis of Chlorosphaerolactylate B uses this compound as a starting material. The first step is a coupling reaction with L-lactic acid benzyl ester, which is directly relevant to your query [1].

Coupling Procedure from Literature [1]:

  • Reaction: Coupling of this compound with L-lactic acid benzyl ester.
  • Coupling Agent: DCC (N,N'-dicyclohexylcarbodiimide).
  • Catalyst: Catalytic DMAP (4-dimethylaminopyridine).
  • Solvent: DCM (Dichloromethane).
  • Reported Yield: 65%.

This specific protocol can serve as a benchmark for your experiments. The workflow for this reaction is summarized in the following diagram:

A This compound (C12H23BrO2) D Reaction in DCM A->D B L-lactic acid benzyl ester B->D C Coupling Agents DCC, DMAP C->D E Brominated Lactylate Intermediate D->E 65% yield

Alternative Coupling Methods

For other synthetic goals, different coupling reagents are commonly used in organic synthesis. The table below lists some standard procedures, though their specific performance with this compound may need to be verified [2].

Coupling Reagent Additive(s) Solvent Key Considerations
DIC/HOBt HOBt DMF Common for peptide coupling; monitor with ninhydrin test [2].
EDC - DCM Requires aqueous work-up to remove urea by-product [2].
PyBOP HOBt, DIPEA DMF Can suppress racemization; often fast coupling times [2].
HBTU/HATU HOBt, DIPEA DMF High efficiency; HATU is often superior for sterically hindered couplings [2].

Troubleshooting Common Coupling Yield Issues

Here are common problems and potential solutions to improve reaction yields, presented in a question-and-answer format for your support center.

Question / Issue Potential Causes & Solutions

| Low or No Conversion | • Coupling Agent Activity: Ensure freshness. DCC can degrade with moisture. Try a more potent agent like HATU. • Solvent Choice: Use anhydrous, aprotic solvents (DMF, DCM). Ensure proper drying of this compound, as its COOH group is hygroscopic [3]. | | Low Yield & Side Products | • Competitive Reactions: The terminal bromine can act as a weak electrophile [4]. Use non-nucleophilic bases (e.g., DIPEA) and control temperature. • Impurities: this compound is an off-white powder with a typical purity ≥97% [3]. Further purification (recrystallization) may be necessary for sensitive reactions. | | Product Purity & Work-up | • DCC By-Product: The urea by-product (DCU) from DIC/DCC is often poorly soluble and can be removed by filtration [2] [1]. • General Work-up: Standard procedure includes extraction, washing organic layers, drying (e.g., over MgSO4), and solvent evaporation [2]. |

The logical flow for diagnosing and addressing these yield issues can be visualized as follows:

Start Low Reaction Yield A Check Coupling System Start->A B Assess Reactant Quality Start->B C Consider Bromine Interference Start->C A1 • Use fresh coupling agent • Try HATU/PyBOP for efficiency • Ensure anhydrous conditions A->A1 B1 • Dry this compound well • Purity by recrystallization • Use high-purity grade (≥97%) B->B1 C1 • Use non-nucleophilic bases (DIPEA) • Avoid strong nucleophiles • Optimize reaction temperature C->C1

Key Experimental Considerations

  • Analytical Methods: The provider of this compound lists HNMR and HPLC as standard identification methods, which are essential for confirming product structure and assessing purity [3].
  • Storage: Store this compound at room temperature away from light to maintain stability over its 2-year shelf life [3].

References

12-Bromododecanoic acid solubility issues optimization

Author: Smolecule Technical Support Team. Date: February 2026

Physical Properties & Handling

The table below consolidates the essential technical data for 12-Bromododecanoic acid, which is crucial for any experimental setup.

Property Value / Description Source
Appearance Off-white powder [1]
Purity ≥ 97% [1] [2]
Melting Point 52 - 55 °C [2]
Molecular Weight 279.21 - 279.22 g/mol [1] [3]
Molecular Formula C₁₂H₂₃BrO₂ [1] [3]
Solubility Soluble in chloroform (~50 mg/mL), yielding a clear to slightly hazy, colorless to faintly yellow solution. [2]
Flash Point 110 °C (closed cup) [2]
Storage Store at room temperature, away from light. [1]
Shelf Life 2 years [1]

Experimental Protocol: Solution Preparation

Here is a detailed methodology for preparing a solution of this compound in chloroform, which can be included as a standard operating procedure.

  • Principle: This protocol describes a method to prepare a standard solution of this compound using chloroform as the solvent, leveraging its known solubility in this medium [2].
  • Materials:
    • This compound (≥97% purity) [1] [2]
    • Chloroform (anhydrous, reagent grade)
    • Analytical balance
    • Volumetric flask (e.g., 10 mL)
    • Sonicator (e.g., Soniprep 150 or similar) [4]
  • Procedure:
    • Weighing: Tare a clean weighing boat on an analytical balance. Accurately weigh 50 mg of this compound powder.
    • Transfer: Quantitatively transfer the weighed powder into a 10 mL volumetric flask.
    • Dissolution: Add a small amount of chloroform (around 5-7 mL) to the flask. Swirl gently to disperse the solid.
    • Sonication: Place the flask in a sonicator bath for approximately 5 minutes at room temperature to facilitate complete dissolution and ensure any aggregates are dispersed [4].
    • Final Volume: After sonication, dilute the solution to the 10 mL mark with chloroform, resulting in a final concentration of 5 mg/mL.
    • Inspection: Observe the solution. It should appear clear to slightly hazy and colorless to faintly yellow [2].

The workflow for this preparation method is straightforward, as shown in the following diagram:

G Start Start Solution Preparation Step1 Weigh 50 mg of This compound Start->Step1 Step2 Transfer to 10 mL Volumetric Flask Step1->Step2 Step3 Add ~7 mL Chloroform and Swirl Step2->Step3 Step4 Sonicate for 5 min at Room Temperature Step3->Step4 Step5 Dilute to Final Volume with Chloroform Step4->Step5 Step6 Inspect Solution Clarity and Color Step5->Step6 End 5 mg/mL Solution Ready Step6->End

Safety & Handling Guidelines

For FAQs and safety documentation, the following points are critical.

  • Personal Protective Equipment (PPE): It is recommended to wear gloves, type N95 respirators, and eyeshields when handling this compound [2].
  • Storage & Stability:
    • Storage Conditions: The chemical should be stored at room temperature and protected from light to maintain stability [1].
    • Shelf Life: It has a typical shelf life of 2 years under these recommended conditions [1].
  • General Applications: This compound is primarily used as a versatile building block in organic synthesis. Its structure allows for reactions at both the carboxylic acid (to form esters or amides) and the bromine terminus (for nucleophilic substitution), making it useful in developing surfactants, polymer modifiers, and pharmaceutical intermediates [1].

Troubleshooting & Knowledge Gaps

The search results lack detailed protocols for resolving specific solubility problems. To build a more comprehensive knowledge base, you could consider the following:

  • Exploring Alternative Solvents: If solubility in chloroform is insufficient for your application, you could experimentally test other organic solvents like DMSO, DMF, or tetrahydrofuran (THF), which are common for dissolving similar organic compounds.
  • Application-Specific Optimization: The optimal solvent and concentration might depend heavily on your downstream application. For instance, the required purity and solvent compatibility differ between polymer synthesis and biochemical studies.

References

handling 12-Bromododecanoic acid moisture sensitive reactions

Author: Smolecule Technical Support Team. Date: February 2026

FAQs and Troubleshooting for Moisture-Sensitive Reactions

Q1: What are the basic properties of 12-Bromododecanoic acid I should know? this compound is a solid brominated fatty acid. Key physical properties to guide your experimental setup are summarized in the table below [1].

Property Value / Description
Assay ~97% [1]
Melting Point 52-55 °C (lit.) [1]
Solubility Soluble in chloroform (50 mg/mL, clear to slightly hazy) [1]
Flash Point 110 °C (closed cup) [1]
Personal Protective Equipment (PPE) Eyeshields, Gloves, type N95 (US) respirator [1]

Q2: My reaction involving air-sensitive reagents is yielding poorly. What could be wrong? Poor yields in moisture-sensitive reactions are often due to inadvertent exposure to air or water. The core principle is to create and maintain an inert atmosphere [2]. Common issues and solutions include:

  • Issue: Inadequate Purging. Simply flushing a flask with inert gas is not sufficient to remove all air [2].
  • Solution: Use the "Evacuate-Refill" method (also known as "Pump-Purge") on a Schlenk line. This involves applying a vacuum to remove air from the vessel, then refilling it with an inert gas (Nitrogen or Argon). Repeating this cycle 3-5 times is standard practice for ensuring an oxygen- and moisture-free environment [2].
  • Issue: Improperly Sealed System. A leak in your set-up, even a small one, can allow moist air to seep in over time.
  • Solution: Ensure all ground-glass joints are properly greased to form an airtight seal. Apply a thin, even layer of grease to the male joint and twist it into the female joint to create a continuous, clear film. Avoid over-greasing, which can contaminate your reaction [2].

Q3: Are there safer or simpler alternatives to using dry solvents for moisture-sensitive chemistry? Yes, recent research highlights mechanochemistry as a robust and often superior alternative. In solvent-free mechanochemical milling, moisture-sensitive reagents like sodium hydride (NaH) and lithium hexamethyldisilazide (LiHMDS) can be handled on the benchtop with little to no effect on reaction rate or yield, unlike in solution-based chemistry [3].

This approach eliminates the hazards and costs associated with drying, distilling, and storing anhydrous solvents. The enhanced stability is attributed to the solid-state reaction environment and the gaseous nature of water vapor, which has limited interaction with the reagents compared to liquid solvents [3].

Experimental Workflows for Moisture-Sensitive Procedures

The following decision tree can help you select the appropriate technique for your experiment.

G Start Start: Plan Moisture-Sensitive Reaction Decision1 Reaction Scale & Equipment Start->Decision1 Decision2 Reaction Solubility Decision1->Decision2 Small to medium scale PathB Solvent-Free (Mechanochemical Method) Decision1->PathB Any scale, ball mill available PathA Traditional Solution-Phase (Schlenk Line Method) Decision2->PathA Requires solvent Decision2->PathB Solvent-free feasible SubA Requires anhydrous solvents and inert gas atmosphere PathA->SubA SubB Can be performed on open benchtop PathB->SubB

Workflow 1: Traditional Schlenk Line Technique

This is the standard method for reactions in solution. The diagram below outlines the key steps for setting up a reaction using a Schlenk line [2].

G Step1 1. Assemble and Grease Glassware Step2 2. Connect to Schlenk Line Step1->Step2 Step3 3. Evacuate-Refill Cycle (3-5 times) Step2->Step3 Step4 4. Add Reagents/Solvents via Syringe or Cannula Step3->Step4 Step5 5. Conduct Reaction Step4->Step5

  • Key Steps:
    • Assemble and Grease Glassware: Use Schlenk flasks or adapters. Apply a thin layer of vacuum grease to all ground-glass joints for an airtight seal [2].
    • Connect to Schlenk Line: Attach your reaction vessel to the Schlenk line using thick-walled tubing. Use a rocking motion to connect the tubing to avoid breaking the glass [2].
    • Evacuate-Refill Cycle: Open the vessel to vacuum to remove air, then refill with inert gas (N₂ or Ar). Repeat this cycle 3-5 times to ensure a pure atmosphere [2].
    • Add Reagents/Solvents: Introduce dry solvents and liquid reagents using airtight syringes. Solid reagents can be added under a positive gas flow [2].
Workflow 2: Modern Mechanochemical Technique

This solvent-free method offers a safer and simpler alternative for many reactions, as shown in the workflow below [3].

G MStep1 1. Load Solid Reagents into Milling Jar MStep2 2. Seal the Jar (No special atmosphere needed) MStep1->MStep2 MStep3 3. Mill for Specified Time (Ball mill or mortar/pestle) MStep2->MStep3 MStep4 4. Work-up Reaction Mixture MStep3->MStep4

  • Key Steps:
    • Load Reagents: Weigh and load this compound and other solid or liquid reagents directly into the milling jar with grinding balls [3].
    • Seal the Jar: Close the jar securely. Research indicates that reactions can be set up on the benchtop, as the sealed environment and solid-state nature limit the impact of atmospheric moisture [3].
    • Mill: Place the jar in a ball mill and run for the required time and frequency.
    • Work-up: After milling, the product can be extracted or washed directly from the jar, often simplifying purification [3].

Safety and Best Practices

Potential Hazard Risk Mitigation
Air/Moisture Exposure Use correct Schlenk technique or adopt mechanochemical methods. Always have a bubbler on the gas line to monitor flow and prevent pressure buildup [2].
Chemical Hazards Wear appropriate PPE: eyeshields, gloves, and an N95 respirator or equivalent when handling the solid compound [1].
Cryogenic Safety When using a cold trap on a Schlenk line with liquid nitrogen, beware of condensing liquid oxygen, which is explosive. Do not leave the trap open to the atmosphere for prolonged periods [2].
Reaction Control In traditional acyloin-type condensations using chlorotrimethylsilane, add reagents dropwise to control exothermic reactions and use purified reagents to avoid explosions [4].

References

12-Bromododecanoic acid storage stability best practices

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Specifications

The table below summarizes the key storage and handling information found for 12-Bromododecanoic acid.

Specification Details
Recommended Storage Under room temperature, away from light [1].
Appearance Off-white or white solid powder [1] [2].
Melting Point 52-55 °C [3].
Solubility Soluble in chloroform (50 mg/mL) [3].
Shelf Life 2 years [1].
Safety Precautions Use personal protective equipment, including eyeshields, gloves, and type N95 (US) respirator [3].

Frequently Asked Questions

  • Q1: What is the best way to store this compound for long-term stability? For maximum stability and to achieve the stated shelf life of 2 years, the compound should be stored in a cool, dry place at room temperature and protected from light [1].

  • Q2: What safety measures should I take when handling this compound? You should wear appropriate personal protective equipment (PPE), including eyeshields, gloves, and a respirator [3]. It is classified as a combustible solid, so keep it away from open flames and heat sources [3].

  • Q3: How can I dissolve this compound for my experiments? The compound is soluble in organic solvents like chloroform. A typical preparation is a 50 mg/mL solution, which yields a clear to slightly hazy, colorless to faintly yellow liquid [3].

How to Fill the Information Gaps

The search results lack specific data on degradation products, stability under various conditions (e.g., humidity, different solvents), and detailed experimental protocols. To build a more comprehensive knowledge base, I suggest you:

  • Consult the Source Directly: The most reliable information can often be found on the Material Safety Data Sheet (MSDS/SDS) provided by the manufacturer (e.g., Sigma-Aldrich, product code 200999) [3].
  • Perform a Literature Search: Use scientific databases like SciFinder or Reaxys to search for research articles that have used this compound. The methods section often contains practical handling details.
  • Establish In-House Tests: For critical applications, you can set up stability-indicating methods. The general workflow for this is outlined in the diagram below.

Start Start: Sample Preparation A Accelerated Aging (High Temp / Humidity) Start->A B Periodically Withdraw Samples A->B C Analyze Sample Purity B->C D1 HPLC Analysis C->D1 D2 ¹H NMR Analysis C->D2 E Compare Data vs. Time Zero D1->E D2->E F Establish Degradation Rate & Safe Shelf-life E->F End Define Storage Protocol F->End

References

troubleshooting bromine displacement reactions 12-Bromododecanoic acid

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Concepts: Halogen Displacement

A strong grasp of halogen displacement reactions is crucial for troubleshooting. The table below outlines the core principles [1] [2].

Concept Description Practical Implication
Reactivity Trend Decreases down Group 7: Cl₂ > Br₂ > I₂ [2]. A more reactive halogen can oxidize and displace a less reactive halide from its compound [1] [2].
Reaction Type Redox reaction [2]. The more reactive halogen is reduced (gains e⁻); the less reactive halide is oxidized (loses e⁻) [2].
Example Cl₂(aq) + 2KBr(aq) → 2KCl(aq) + Br₂(aq) [1]. Chlorine (more reactive) displaces bromide ions to form bromine.

This general reaction workflow can be visualized as follows:

reaction_workflow start Reaction Mixture: More Reactive Halogen (X₂) + Salt with Less Reactive Halide (KY) process Displacement Redox Reaction start->process observation Observe Color Change in Solution process->observation conclusion Successful Displacement Confirmed: New Halogen (Y₂) formed observation->conclusion

Frequently Asked Questions & Troubleshooting

Here are some common questions and issues related to 12-Bromododecanoic acid, based on the information available.

General Handling and Properties
  • Q1: What are the key physical and handling properties of this compound?

    • A: It is an off-white to white crystalline solid with a melting point of 52-55 °C [3] [4]. It is soluble in chloroform (约 50 mg/mL) [3]. It should be stored at room temperature, sealed in a dry container, and protected from light [5] [6] [4].
  • Q2: What safety precautions should I take when handling this compound?

    • A: It is a combustible solid and may cause skin and eye irritation. Personal protective equipment (PPE) including gloves, eyeshields, and a respirator (type N95) is recommended [3] [4]. Always consult the specific Safety Data Sheet (SDS) before use.
Troubleshooting Common Experimental Issues
  • Q3: My nucleophilic substitution (SN2) reaction with the bromine atom is proceeding slowly or not at all. What could be wrong?

    • A: This is a common challenge. Potential causes and solutions include:
      • Solvent Choice: Ensure you are using a suitable aprotic polar solvent (e.g., DMF, DMSO) that facilitates SN2 mechanisms by solvating cations but not anions.
      • Nucleophile Strength: The nature of your nucleophile is critical. Use a strong nucleophile for a more efficient reaction.
      • Purity of Starting Material: The compound should have a minimum purity of 97% [5] [7]. Impurities can inhibit the reaction, so check the certificate of analysis.
  • Q4: I am observing unexpected colors or side products in my reaction mixture. What might be happening?

    • A: This could indicate a common side reaction:
      • Elimination: Under basic conditions or at high temperatures, the alkyl bromide can undergo elimination to form an alkene, competing with the desired substitution. Review your reaction conditions (base strength, temperature, and time) to favor substitution.
  • Q5: The carboxylic acid group is reacting unintentionally. How can I protect it?

    • A: If your reaction targets only the bromoalkyl chain, you can protect the carboxylic acid group as a simple ester. After the desired transformation at the bromine site, the ester can be hydrolyzed back to the carboxylic acid.

Experimental Protocol: A Representative Application

While a specific displacement reaction protocol was not detailed in the search results, this compound is widely used as a building block. The following is a generalized protocol for its use in modifying a polymer backbone, a common application [5] [6].

Title: Grafting this compound onto a Polymer Backbone

Objective: To covalently attach this compound to a polymer, creating initiator sites for further polymerization (e.g., ATRP).

Materials:

  • Polymer with reactive groups (e.g., hydroxyl or amine-functionalized polymer)
  • This compound (97% purity)
  • Coupling agent (e.g., DCC (N,N'-Dicyclohexylcarbodiimide) or EDC.HCl)
  • Catalyst (e.g., DMAP (4-Dimethylaminopyridine))
  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
  • Standard laboratory equipment (round-bottom flask, stirrer, syringe, inert gas supply, etc.)

Method:

  • Reaction Setup: In an oven-dried round-bottom flask, dissolve the polymer and this compound (1.2 equiv. per reactive site on the polymer) in anhydrous solvent under an inert atmosphere (e.g., N₂ or Ar).
  • Activation: Cool the reaction mixture to 0°C in an ice bath. Add the coupling agent (e.g., DCC, 1.1 equiv.) and the catalyst DMAP (0.1 equiv.).
  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
  • Work-up: After confirming the reaction completion by TLC or NMR, filter the reaction mixture to remove the urea precipitate (e.g., dicyclohexylurea). Concentrate the filtrate under reduced pressure.
  • Purification: Precipitate the grafted polymer into a large volume of a non-solvent (e.g., cold methanol or hexanes). Collect the polymer by filtration and dry it under vacuum.

Key Takeaways for Your Guide

  • Dual Reactivity is Key: The molecule's value lies in its two functional groups; successful synthesis requires controlling which group reacts and when.
  • Purity Matters: Using high-purity (>97%) starting material is fundamental to avoiding side reactions and low yields [5] [7].
  • Plan for Protection: If a reaction is specific to one site (bromine or acid), consider protecting the other functional group.

References

optimizing phosphonic acid monolayer formation with 12-Bromododecanoic acid

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Protocol: (12-Carboxydodecyl)phosphonic Acid

This is the target molecule for your monolayer, synthesized from 12-Bromododecanoic acid [1].

Workflow Overview

G Start Start: this compound Step1 Step 1: Esterification Protect carboxylic acid as ethyl ester Start->Step1 Step2 Step 2: Arbuzov Reaction Reaction with triethyl phosphite Step1->Step2 Step3 Step 3: Hydrolysis & Deprotection Reflux in concentrated HCl Step2->Step3 End End: (12-Carboxydodecyl) phosphonic Acid Step3->End

Detailed Materials & Procedure

  • Materials:

    • Starting Material: this compound [1].
    • Reagents: Triethyl phosphite, concentrated sulfuric acid, ethanol, concentrated hydrochloric acid (HCl) [1].
    • Solvents: Dry and distilled solvents are recommended for the Arbuzov reaction [1].
  • Step-by-Step Procedure:

    • Esterification: Protect the carboxylic acid group of this compound by refluxing it in ethanol with concentrated sulfuric acid as a catalyst to form the ethyl ester [1].
    • Arbuzov Reaction: React the resulting bromoalkyl ester with triethyl phosphite. This reaction produces a phosphonated species (a diethyl alkylphosphonate ester) [1].
    • Hydrolysis & Deprotection: Hydrolyze and deprotect the intermediate by refluxing it in concentrated HCl solution. This step simultaneously removes the ethyl ester protecting group and hydrolyzes the phosphonate esters to yield the final (12-carboxydodecyl)phosphonic acid [1].

Monolayer Formation & Bio-Functionalization

After synthesizing the phosphonic acid, form the monolayer and activate it for binding.

Functionalization Workflow

G Substrate Titanium Substrate (Ti-6Al-4V) Clean Ultrasonic Cleaning in organic solvents (RBS-35 detergent optional) Substrate->Clean SAM SAM Formation T-BAG Method: 1 mM solution in dry THF Slow solvent evaporation Heat at 120°C for 63 h Clean->SAM Activate Carboxyl Group Activation EDC/NHS in water 45 min immersion SAM->Activate Bind Bind Amine-Containing Molecule (e.g., Protein) Activate->Bind Characterize Characterization XPS, ToF-SIMS Bind->Characterize

Detailed Materials & Procedures

  • Substrate Preparation:

    • Material: Ti-6Al-4V alloy [1].
    • Cleaning: Sonicate substrates sequentially in dichloromethane, acetone, and methanol. Alternatively, a more rigorous clean includes sonication in a 5% RBS-35 detergent solution, followed by multiple rinses in Millipore water, acetone, and methanol [1].
    • Drying: Dry under a stream of nitrogen [1].
  • SAM Formation (T-BAG Method):

    • Principle: The T-BAG method involves hanging the titanium substrate vertically in a solution and allowing the solvent to evaporate slowly, promoting highly ordered monolayer formation [1].
    • Solution: 1 mM (12-carboxydodecyl)phosphonic acid in dry tetrahydrofuran (THF) [1].
    • Process: Slowly evaporate the solvent, then heat the substrates in an oven at 120°C for 63 hours [1].
    • Rinsing: Rinse under sonication with tetrahydrofuran to remove physisorbed molecules [1].
  • Surface Activation & Protein Binding:

    • Activation: Activate the terminal carboxyl groups by immersing the SAM-coated substrate in a 1:1 mixture of 0.4 M EDC and 0.1 M NHS in Millipore water for 45 minutes. This forms an amine-reactive NHS ester [1].
    • Binding: After rinsing, incubate the activated surface with a solution containing the target protein (e.g., BMP-2) or other amine-containing molecules overnight at 4°C [1].

Frequently Asked Questions & Troubleshooting

Question/Issue Possible Cause & Solution

| Low monolayer coverage | • Cause: Inadequate substrate cleaning or surface oxides. • Fix: Implement rigorous piranha or UV-ozone cleaning before SAM formation [2]. Ensure solvent is dry and high purity. | | Poor biomolecule binding | • Cause: Incorrect EDC/NHS ratio, hydrolysis of active ester. • Fix: Use fresh EDC/NHS solution. Perform coupling reaction immediately after activation in pH 7-8 buffer [1]. | | Verifying monolayer quality | • Techniques: Use XPS to confirm elemental composition (P2p signal) and successful activation (N1s signal). ToF-SIMS provides detailed molecular surface information [1]. Contact angle measurements can confirm expected surface energy [2]. | | Why use phosphonic acid over silane? | Phosphonic acid SAMs offer higher hydrolytic stability on titanium under physiological conditions and do not require aggressive surface pre-treatment [1]. |

Experimental Notes & Data Interpretation

Reactivity Test: Before using valuable proteins, validate surface activity with a small molecule like trifluoroethylamine (TFEA). Successful coupling is confirmed by detecting a fluorine signal (F1s) in XPS [1].

Quantitative Characterization Data: The table below summarizes characterization techniques used in a similar study.

Characterization Technique Information Provided Observed Outcome for Successful BMP-2 Immobilization
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical states Presence of N1s signal after protein binding; presence of P2p signal confirms monolayer [1].
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) Molecular structure, surface fragments Detection of characteristic secondary ions from the phosphonic acid, linker, and bound protein [1].
Enzyme-Linked Immunosorbent Assay (ELISA) Specific detection of bound protein Significant absorbance compared to negative control, confirming presence of target protein (e.g., BMP-2) [1].

References

preventing degradation 12-Bromododecanoic acid experimental protocols

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What are the primary stability concerns for long-chain fatty acids like 12-Bromododecanoic acid? Research indicates that a major concern for long-chain fatty acids is thermal degradation during analysis. One study on very long chain fatty acids (VLCFAs) highlights that they are "extremely sensitive to thermal degradation... under which they are eluted from the GC column" [1]. Furthermore, a study on carnosic acid shows that degradation is accelerated by elevated temperatures and exposure to light [2].

Q2: Which analytical techniques are recommended to minimize degradation? To avoid thermal degradation, liquid chromatography (LC) techniques are preferred over gas chromatography (GC). One research group specifically used a two-step LC method to analyze VLCFAs to "minimize the possibility of thermal degradation" associated with GC [1].

The table below compares techniques mentioned in the search results.

Technique Application / Advantage Consideration
Liquid Chromatography-Mass Spectrometry (LC-MS) Avoids thermal decomposition; suitable for non-volatile acids [1]. May require derivatization for UV detection.
Reversed-Phase HPLC Effective for the enrichment and separation of individual long-chain fatty acids [1]. Picolinyl ester derivatives can be used for UV detection [1].
HPTLC A sustainable, green alternative for estimating compounds in mixtures [3]. --

Q3: What are the best practices for storing and handling these compounds? While direct data on the brominated acid is unavailable, evidence from related compounds strongly suggests a set of precautions. Carnosic acid was found to be most stable in an oil (lipid) environment, followed by pure ethanol [2]. Its degradation in all studied solvents followed a first-order kinetic model [2].

Based on this, the following handling diagram is recommended.

Storage Storage & Handling Best Practices Temp Low Temperature (Refrigerate or Freeze) Storage->Temp Light Protect from Light (Use amber glassware) Storage->Light Solvent Aprotic Solvents & Inert Atmosphere Storage->Solvent Analysis Use LC-MS over GC-MS for analysis Storage->Analysis

Important Experimental Note

The guidance above is inferred from studies on chemically similar compounds. It is crucial to validate these methods for this compound in your specific experimental context. You may need to conduct forced degradation studies to confirm the primary degradation pathways and optimize conditions accordingly.

References

12-Bromododecanoic acid reaction temperature optimization

Author: Smolecule Technical Support Team. Date: February 2026

Temperature Parameters by Application

The following table summarizes the specific temperature conditions used in various experimental procedures involving 12-Bromododecanoic acid.

Application / Reaction Type Specific Temperature Context & Notes Citation
Nucleophilic Substitution 90 °C Reaction of the bromide with trimethylsilyl chloride (TMSCl) and imidazole in DMF. [1]
Esterification 70-80 °C Initial melting of lauric acid precursor, followed by reaction with PCl₃. (This is for a similar brominated fatty acid synthesis). [2]
Physical Storage Room Temperature Recommended storage condition for the pure compound, away from light. [3]
Melting Point 52-55 °C Fundamental physical property; reactions in solid state should be above this range. [4]

Detailed Experimental Protocols

Here are the detailed methodologies for the key reactions cited in the table, which you can adapt for your experiments.

  • Nucleophilic Substitution to Chloride [1]

    • Objective: To displace the bromine atom in this compound with a chloride atom.
    • Procedure:
      • The reaction uses This compound as the starting material.
      • It is reacted with trimethylsilyl chloride (TMSCl) and imidazole in dimethylformamide (DMF) as the solvent.
      • The reaction mixture is heated at 90 °C for 7 hours.
      • The product, 12-chlorododecanoic acid, is obtained after standard workup procedures.
  • Synthesis of a Brominated Fatty Acid Collector (for reference) [2]

    • Objective: This protocol describes the bromination of lauric acid, a precursor to this compound, illustrating temperature control for halogen introduction.
    • Procedure:
      • 0.30 mol of lauric acid is placed in a three-necked flask equipped with a thermometer and mechanical stirrer.
      • The flask is heated in an oil bath to 70 °C until the lauric acid is completely melted.
      • The temperature is then increased to 80 °C.
      • Phosphorus trichloride (PCl₃, 3.61 g, 6%) is added to the melted lauric acid, and the reaction is allowed to proceed for 1 hour.

Temperature Optimization Workflow

To help you determine the best temperature for your specific experiment, you can follow this general decision-making workflow. The process typically involves starting from the literature value for your reaction type and then fine-tuning through controlled experiments.

Start Start Temperature Optimization LitReview 1. Literature & Application Review Identify your reaction type and a starting temperature from published protocols. Start->LitReview ExpSetup 2. Set Up Controlled Experiment Run the reaction at your starting temperature with careful monitoring. LitReview->ExpSetup CheckYield 3. Analyze Outcome & Purity Check reaction yield and product purity (e.g., via HPLC, NMR). ExpSetup->CheckYield Decision1 Is the yield and purity satisfactory? CheckYield->Decision1 Decision2 Consider side products or decomposition? Decision1->Decision2 No Optimized Temperature Optimized Decision1->Optimized Yes AdjustUp 4. A. Increase Temperature Slightly (if reaction is too slow) Decision2->AdjustUp No AdjustDown 4. B. Decrease Temperature Slightly (if there are side products/decomposition) Decision2->AdjustDown Yes AdjustUp->ExpSetup AdjustDown->ExpSetup

Frequently Asked Questions

  • What is the safest way to store this compound? It is recommended to store this chemical sealed in a dry container at room temperature and away from light to maintain its stability over its 2-year shelf life [3].

  • The reaction yield is low at the suggested temperature. What should I do?

    • Verify Reactant Purity: Ensure your starting material has a high purity (often 97% or higher) [3] [4].
    • Confirm Atmosphere: For air-sensitive reactions, ensure an inert atmosphere (e.g., Nitrogen or Argon).
    • Systematically Adjust Temperature: Use the optimization workflow above. You may need to increase the temperature to increase the reaction rate, but monitor closely for decomposition.
  • My product appears decomposed. How can I prevent this?

    • Lower the Temperature: Try reducing the reaction temperature slightly and extending the reaction time.
    • Use a Different Solvent: Some solvents may promote stability at different temperatures.
    • Add the Reagents Slowly: Controlled addition, especially of reactive components, can prevent local heating and side reactions.

References

analytical methods for 12-Bromododecanoic acid purity verification

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Specifications

The following table summarizes the key identification and specification data for 12-Bromododecanoic acid from the search results:

Property Details
CAS Number 73367-80-3 [1] [2] [3]
Molecular Formula C₁₂H₂₃BrO₂ [1] [2] [3]
Molecular Weight 279.21 g/mol [1] [2] [3]
Appearance Off-white to white powder or solid [1] [4] [2]
Melting Point 52-55 °C (literature value) [2]
Purity 97% minimum [1] [4]
Loss on Drying 1.0% maximum [4]
Specified Shelf Life 2 years [1] [5]

Analytical Methods for Purity Verification

To ensure the quality of your experiments, here are the standard methods used for identifying this compound and verifying its purity.

Method Application Note
Proton Nuclear Magnetic Resonance (¹H NMR) Used for structural identification and confirmation [1] [6] [5].
High-Performance Liquid Chromatography (HPLC) Used for determining purity and is one of the specified identification methods [1] [5].
Melting Point (mp) A key physical property for verification; the literature value is 52-55 °C [2]. A significant deviation from this range can indicate impurities.

Frequently Asked Questions

Q1: What is the recommended storage condition for this compound?

It is recommended to store this chemical sealed in a dry place at room temperature, away from light [1] [5] [7].

Q2: What safety precautions should I take when handling this compound?

Consult the Safety Data Sheet (SDS) for comprehensive guidance. General personal protective equipment (PPE) includes eyes shields, gloves, and type N95 respirators [2]. It is a combustible solid and may cause skin and eye irritation [2] [7].

Q3: What are the typical solubility properties?

It is soluble in organic solvents. Specifically, it has a solubility of 50 mg/mL in chloroform, forming a clear to slightly hazy, colorless to faintly yellow solution [2].

Troubleshooting Common Experimental Issues

Problem: Low Yield in Nucleophilic Substitution Reactions

The bromine atom in the molecule is reactive for nucleophilic substitution (SN2), but the long carbon chain can make it somewhat sterically hindered and less reactive than smaller alkyl bromides [1] [4] [5].

  • Solution: Ensure the reaction is conducted under anhydrous conditions to prevent hydrolysis. Gently heating the reaction mixture and using a potent nucleophile can help drive the reaction to completion.
Problem: Inconsistent Results in Surface Functionalization

The compound is used to create carboxylic acid-terminated self-assembled monolayers (SAMs) on surfaces like silicon nitride for biosensors [8]. Inconsistent surface coverage can affect downstream applications.

  • Solution: The wet-chemical functionalization process often involves refluxing in toluene. For reproducible results, ensure the silicon nitride substrate is properly pre-treated (e.g., HF-etched to create N-H groups) and that the refluxing time and temperature are strictly controlled [8]. Surface characterization with XPS can quantitatively confirm the density of the functional layer [8].
Problem: Purity Analysis Does Not Meet Specification

If your in-house analysis indicates a purity below the specified 97% minimum.

  • Solution:
    • Verify Method: Confirm that your HPLC protocol is suitable for long-chain fatty acid derivatives.
    • Check Storage: Ensure the material has been stored correctly and is within its 2-year shelf life. Exposure to moisture or light can lead to degradation.
    • Contact Supplier: Request the Certificate of Analysis (CoA) for your specific batch from the manufacturer for comparison and verification [3].

Experimental Workflow for Quality Control

For researchers receiving a new batch of the compound, the following workflow can help quickly verify its quality before use in sensitive experiments.

Start Receive New Batch A Visual Inspection Check for color and form Start->A B Check Documentation Verify CAS No. and CoA A->B C Perform Melting Point Analysis B->C D Run HPLC/¹H NMR C->D E Results Match Specifications? D->E F Approve for Experimental Use E->F Yes G Do Not Use Contact Supplier E->G No

References

LLNA assay 12-Bromododecanoic acid sensitization potential

Author: Smolecule Technical Support Team. Date: February 2026

LLNA Assay at a Glance

The Local Lymph Node Assay (LLNA) is a well-validated in vivo method used to determine the skin sensitization potential of chemicals [1]. It has largely superseded traditional guinea pig tests due to its quantitative nature and animal welfare benefits [2] [3].

The core principle is that skin sensitizers trigger the proliferation of lymphocytes in the lymph nodes draining the chemical application site. The assay quantifies this proliferation to classify a substance as a sensitizer and to estimate its relative potency [2] [3].

Detailed Experimental Protocols

Here are the methodologies for the key LLNA variants you would consider for your experimental work.

Standard LLNA Protocol (OECD TG 429)

The following table outlines the core protocol based on the original radiolabeled method [2]:

Protocol Aspect Detailed Description
Mouse Strains Female CBA/Ca or CBA/J are preferred; other strains like BALB/c can be used with validation [2] [4].
Group Size Minimum of 4 animals per group (vehicle control & at least 3 test concentrations) [2].
Dosing Apply 25 µL of test substance in an appropriate vehicle (e.g., acetone:olive oil, DMSO) to the dorsal surface of each ear, once daily for 3 consecutive days [2].
Tracer Injection On day 6, inject 20 µL/g of body weight of 10 mg/mL BrdU solution intraperitoneally [5].
Lymph Node Collection Approximately 24 hours after BrdU injection (on day 7), euthanize mice and excise the draining auricular lymph nodes [5].
Proliferation Measurement Prepare a single-cell suspension from the lymph nodes. Use a commercial BrdU-ELISA kit to measure the incorporation of BrdU into cellular DNA, which correlates with cell proliferation [5].
Data Analysis Calculate a Stimulation Index (SI) for each test group by dividing the mean BrdU absorption of the treated group by the mean of the vehicle control group. An SI of 3 or greater at one or more concentrations indicates a positive sensitization response [2] [3].
LLNA: BrdU-ELISA Protocol (OECD TG 442B)

This non-radioactive modification replaces the radiolabeled thymidine with 5-bromo-2-deoxyuridine (BrdU) [5] [4]. The dosing and animal components are identical to the standard protocol. The key differences are in the detection method, as detailed below.

The workflow for the BrdU-ELISA method visualizes the key steps from animal dosing to final data analysis:

Start Start LLNA:BrdU-ELISA Dosing Apply test chemical to mouse ears (3 consecutive days) Start->Dosing Inject Intraperitoneal injection of BrdU solution (Day 6) Dosing->Inject Collect Collect draining lymph nodes (Day 7) Inject->Collect Suspend Prepare single-cell suspension Collect->Suspend ELISA BrdU-ELISA: Measure BrdU incorporation Suspend->ELISA Calculate Calculate Stimulation Index (SI) ELISA->Calculate Result SI ≥ 3 indicates a skin sensitizer Calculate->Result

Comparison of Assay Methods

The table below compares the LLNA with the traditional guinea pig test and highlights the key differences between the two main LLNA variants [2] [5]:

| Feature / Assay | Guinea Pig Tests (GPMT, Buehler) | LLNA (Radiolabeled) (OECD TG 429) | LLNA: BrdU-ELISA (OECD TG 442B) | | :--- | :--- | :--- | :--- | | Principle | Elicitation of skin reaction (qualitative) | Induction phase: measures lymphocyte proliferation (quantitative) | Induction phase: measures lymphocyte proliferation (quantitative) | | Endpoint | Visual scoring of erythema (subjective) | Incorporation of ³H-methyl-thymidine (radioactive) | Incorporation of BrdU, detected by ELISA (non-radioactive) | | Key Advantage | Historical data, well-known | Objective, quantitative, provides potency data (EC3) | Avoids radioisotopes; easier for most labs | | Key Disadvantage | Subjective, uses more animals, requires adjuvant | Requires facilities for radioisotope handling and waste | May have limitations with certain metals/surfactants [4] | | Animal Use | Higher | Lower (∼40% reduction vs. guinea pigs) | Same as LLNA, with further refinement | | Study Duration | Longer (4-6 weeks) | Shorter (∼1 week) | Shorter (∼1 week) | | Regulatory Status | OECD TG 406 | OECD TG 429, preferred method [6] | OECD TG 442B, accepted |

The Biology of Skin Sensitization

To fully interpret LLNA results, it's crucial to understand the biological mechanism the assay measures. The following diagram illustrates the key cellular events in the induction phase of skin sensitization, which the LLNA is designed to detect [2]:

Hapten 1. Hapten Application Low molecular weight chemical penetrates epidermis Keratinocyte 2. Keratinocyte Activation Releases inflammatory mediators (e.g., IL-1, IL-6, TNF-α) Hapten->Keratinocyte LC 3. Langerhans Cell (LC) Activation LCs uptake and process haptenated proteins Keratinocyte->LC Migration 4. Migration & Maturation LCs mature into Dendritic Cells (DCs) and migrate to lymph node LC->Migration Presentation 5. T-cell Priming DCs present haptenated peptide to naive T-lymphocytes Migration->Presentation Proliferation 6. Lymphocyte Proliferation Allergen-specific T-cells clonally expand (Measured in LLNA) Presentation->Proliferation

Data Interpretation and Potency Assessment

The LLNA provides quantitative data that can be used for risk assessment.

  • Hazard Identification: A test substance is classified as a sensitizer if it induces an SI of 3 or greater at one or more test concentrations [2] [3].
  • Potency Estimation: The EC3 value (Estimated Concentration required to induce an SI of 3) is a reproducible metric used to categorize sensitizers. A lower EC3 value indicates a more potent sensitizer [1] [2]. The standard potency categories defined by ECETOC are [2]:
    • Extreme: EC3 < 0.1%
    • Strong: EC3 = 0.1% to < 1%
    • Moderate: EC3 = 1% to < 10%
    • Weak: EC3 ≥ 10%

Assay Limitations

While the LLNA is a robust and widely accepted method, you should be aware of its limitations [2] [4]:

  • It may not be suitable for certain metallic compounds, surfactants, strong dermal irritants, or materials that do not remain on the skin.
  • There is a potential for false-positive results with certain skin irritants.
  • The correlation between mouse, guinea pig, and human sensitization potential is not absolute.

References

comparing 12-Bromododecanoic acid with other brominated fatty acids

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Compared Compounds

The table below outlines the core differences between 12-Bromododecanoic acid and other representative brominated fatty acids found in the search results.

Feature This compound (Synthetic) Polyunsaturated Brominated FA (Natural, from Haliclona sp.) Brominated Fatty Acids (General, from Toxicological Studies)
Chemical Structure Saturated, 12-carbon chain with terminal bromine [1]. Complex, C20 chain with bromine, conjugated polyene, and diacetylene units [2]. Various, including dibromostearate (DBS) and tetrabromostearate (TBS) [3].
Source Commercially synthesized; a standard chemical reagent [1] [4] [5]. Isolated from a marine sponge (Indonesian Haliclona sp.) [2]. Components of brominated corn oil (BCO) or their monoglycerides [3].

| Primary Research Applications | - Protein-ligand binding studies (e.g., with β-lactoglobulin) [1] [5].

  • Chemical synthesis intermediate [5].
  • Model for cytochrome P450 regiospecificity [5]. | Bioactive compound discovery; study of cytotoxicity [2]. | Model compounds for studying the toxicological effects of brominated lipids [3]. | | Reported Bioactivity | Its mechanism is not fully defined but may disrupt fatty acid metabolism [5]. | Moderate cytotoxicity (e.g., IC₅₀ of 36 μg/mL in rat bladder epithelial cells) [2]. | Myocardial degeneration, liver enlargement, severe intracellular fatty degeneration [3]. | | Key Differentiator | A well-defined tool compound for controlled biochemical and synthetic studies. | A structurally unique natural product with inherent bioactivity. | Used as a mixture to model and understand metabolic toxicity. |

Experimental Data and Protocols

The distinct applications of these compounds are demonstrated through different experimental approaches.

For this compound: Protein Binding Studies

One key application is in elucidating the structure of fatty acid-binding proteins, as demonstrated in a study with bovine β-lactoglobulin.

  • Experimental Protocol: The methodology typically involves:
    • Crystallization: Co-crystallizing the protein (e.g., β-lactoglobulin) with this compound [1].
    • X-ray Diffraction: Subjecting the crystal to X-rays to determine its three-dimensional structure.
    • Structure Elucidation: Analyzing the resulting electron density map to reveal that this compound binds inside the calyx (cup-shaped cavity) of the protein [5]. The bromine atom acts as a heavy marker that aids in this structural determination.
For Natural Brominated Fatty Acids: Isolation and Cytotoxicity Screening

The bioactivity of novel brominated fatty acids from natural sources is typically characterized as follows:

  • Experimental Protocol:
    • Extraction: The source organism (e.g., sponge) is extracted with an organic solvent like acetone [2].
    • Separation: The crude extract is fractionated using silica gel column chromatography and further purified using reverse-phase HPLC [2].
    • Structure Elucidation: The structure of the purified compound is determined using spectral data including ESIMS, FTIR, UV, and 1D/2D NMR [2].
    • Cytotoxicity Assay (MTT Assay): The bioactivity is evaluated using a standard MTT assay [2].
      • Cells (e.g., NBT-T2 rat bladder epithelial cells) are seeded in wells and pre-incubated.
      • The cells are exposed to various concentrations of the test compound.
      • MTT solution is added, which is metabolically reduced by living cells into a purple formazan product.
      • The formazan is dissolved, and the solution's absorbance is measured. The IC₅₀ value (concentration that inhibits cell growth by 50%) is calculated from a plot of absorbance against concentration [2].

This workflow for studying natural brominated fatty acids can be visualized as follows:

Start Marine Sponge Specimen A Solvent Extraction (e.g., Acetone) Start->A B Chromatographic Separation (Silica Gel, HPLC) A->B C Structure Elucidation (MS, NMR, IR, UV) B->C D Bioactivity Screening (e.g., MTT Cytotoxicity Assay) C->D E Data Analysis (e.g., IC50 Calculation) D->E End Identification of Bioactive Compound E->End

Key Takeaways for Researchers

  • For Controlled Mechanistic Studies: This compound is the compound of choice when a well-characterized, commercially available brominated fatty acid is needed, particularly for probing protein-ligand interactions or as a synthetic building block [1] [5].
  • For Drug Discovery: Natural brominated fatty acids, with their complex structures and significant bioactivity (like cytotoxicity), are valuable leads for exploring new therapeutic agents or biological mechanisms [2].
  • For Toxicology and Safety Science: Studies on brominated stearic acid derivatives (like DBS and TBS) provide critical data on the potential health risks of these compounds, showing they can accumulate in tissues and cause organ damage [3].

References

validating protein binding using 12-Bromododecanoic acid X-ray crystallography

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Validation with β-Lactoglobulin

12-Bromododecanoic acid has been successfully used as a model for fatty acids to resolve a long-standing question about where fatty-acid-like ligands bind to bovine β-lactoglobulin.

Summary of Key Experimental Findings

Aspect Experimental Data
Protein Target Bovine β-Lactoglobulin (βLG)
Biological Role Lipocalin family protein; binds various hydrophobic ligands [1].
Ligand Used This compound [2].
Key Finding Binds inside the central calyx (β-barrel) of βLG [2].
Resolution 2.23 Å [2].
Crystal Lattice Trigonal Z form [2].
Binding Site Detail Carboxylate head group positioned at the protein surface, with the calyx lid open at crystallization pH (7.3) [2].
Experimental Significance Provided direct structural evidence for the calyx as the primary binding site for fatty acids [2].

Detailed Experimental Protocol

The general workflow and methodology for such a protein-ligand binding study via X-ray crystallography is summarized below. This diagram outlines the key stages from protein preparation to structure analysis:

G Protein Expression &\nPurification Protein Expression & Purification Crystallization Crystallization Protein Expression &\nPurification->Crystallization Ligand Soaking Ligand Soaking Crystallization->Ligand Soaking X-ray Data\nCollection X-ray Data Collection Ligand Soaking->X-ray Data\nCollection Structure Solution &\nRefinement Structure Solution & Refinement X-ray Data\nCollection->Structure Solution &\nRefinement Binding Site\nAnalysis Binding Site Analysis Structure Solution &\nRefinement->Binding Site\nAnalysis

Here are the methodological details that underpin the workflow, based on standard practices and specific examples from the search results:

  • 1. Protein Preparation: The target protein (e.g., bovine β-lactoglobulin) is expressed and purified to homogeneity. While specific details for βLG were not available in the results, a related study on the BRPF1 bromodomain describes growing bacterial cultures in terrific broth, inducing with IPTG, and purifying via glutathione agarose resin and gel-filtration chromatography to achieve a high concentration [3].
  • 2. Co-crystallization or Ligand Soaking: The ligand is introduced to the protein crystals.
    • Co-crystallization: The purified protein is pre-mixed with the ligand (e.g., this compound or histone peptides) before crystallization trials begin [3].
    • Ligand Soaking: An alternative, common in high-throughput studies, is to soak the ligand into pre-formed protein crystals by adding it to the crystal's mother liquor [4].
  • 3. X-ray Data Collection: X-ray diffraction data is collected from the crystal. The study with this compound and βLG used a conventional source and collected data to a resolution of 2.23 Å [2]. Modern methods like Serial Crystallography at synchrotron or X-ray free-electron laser (XFEL) facilities are now used to study structures at room temperature and reduce radiation damage [5] [6].
  • 4. Structure Determination: The diffraction data is processed to solve the protein's three-dimensional structure. This involves determining the phase information and building an atomic model into the experimental electron density map [7]. The quality of the structure is validated against the data using R and Rfree factors [7].
  • 5. Binding Site Analysis: The solved structure is analyzed to locate the ligand. The electron density map reveals the position of the ligand, this compound, inside the calyx of βLG, confirming the binding site [2].

Insights for Research and Development

The case of this compound and βLG highlights several key points for your comparison guide:

  • A Tool for Mechanism, Not Just Discovery: This compound was not used to "discover" a new binding event but to validate a hypothesized binding location and resolve a scientific debate. It serves as a powerful tool for mechanistic and functional studies.
  • Relevance of the Model System: βLG is a well-characterized model protein from the lipocalin family. Its interaction with fatty acids is a classic system for studying hydrophobic ligand binding [1].
  • Context of Modern Techniques: While this specific study used traditional crystallography, current best practices are shifting towards room-temperature data collection and serial crystallography methods. These approaches help avoid potential cryo-artifacts and provide a more physiologically relevant view of the protein-ligand complex [6].

References

12-Bromododecanoic acid bromolauric acid comparative reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Applications and Experimental Insights

12-Bromododecanoic acid is a versatile compound in scientific research. The table below outlines its primary uses and a key experimental finding.

Application Area Specific Use / Note
Organic Synthesis Intermediate Used as a building block to construct more complex structures for surfactants, functional materials, and pharmaceutical intermediates [1].
Polymer Science Can initiate specific polymerization reactions, such as Atom Transfer Radical Polymerization (ATRP), and is used for polymer grafting [1].
Mineral Flotation A study on its isomer, α-Bromolauric acid, demonstrated its effectiveness as a flotation collector for separating fluorapatite from hematite at low temperatures (19°C), outperforming the common collector Lauric Acid [2].
Biochemical Research Served as a model fatty acid in the elucidation of the X-ray structure of bovine beta-lactoglobulin [3] [4].

Key Flotation Experiment Summary

One relevant study provides a direct performance comparison between α-Bromolauric acid (an isomer of this compound) and Lauric Acid [2].

  • Objective: To separate the mineral fluorapatite (FAp) from hematite via flotation.
  • Method: Pure mineral and mixed binary mineral flotation tests were conducted. Key parameters like agitation speed, collector concentration, slurry pH, and temperature were varied to find optimal conditions. The adsorption mechanism of the collector on the mineral surface was investigated through Zeta-potential, FT-IR spectra, and XPS measurements [2].
  • Key Finding: At a low temperature of 19°C and a collector concentration of 167 mg/L, α-Bromolauric acid achieved higher recovery rates for fluorapatite than Lauric Acid. The introduction of the bromine atom onto the alpha carbon of the fatty acid was concluded to improve its solubility and dispersibility at low temperatures, addressing a major limitation of longer-chain fatty acids like sodium oleate [2].

This relationship can be visualized in the following experimental workflow:

Start Study Goal: Improve low-temperature mineral flotation A Test α-Bromolauric acid as flotation collector Start->A B Conduct flotation tests at 19°C A->B C Compare performance against Lauric Acid (LA) B->C D Result: α-Bromolauric acid shows higher recovery C->D E Conclusion: Bromine substitution improves low-temperature performance D->E

How to Further Your Comparison

To build a more comprehensive comparative guide, you could:

  • Investigate Isomer Reactivity: Explore the reactivity differences between the 12-bromo (terminal bromine) and α-bromo (bromine adjacent to carboxyl) isomers, as their positioning leads to different chemical behaviors.
  • Broaden the Scope: Compare this compound with other alkyl halides or fatty acids with different halogen atoms (e.g., chlorine or iodine) or different carbon chain lengths.
  • Consult Specialized Databases: For more direct and extensive reactivity data, searching specialized chemical databases like Reaxys or SciFinder may yield deeper insights into reaction kinetics and thermodynamic properties.

References

comparative study of fatty acid binding to beta-lactoglobulin

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Binding Data of Fatty Acids to β-Lactoglobulin

Fatty Acid Abbreviation Chain Length & Type Binding Affinity Trend Key Structural/Functional Impact
Lauric Acid [1] [2] LUA C12:0 (Saturated) Lower Alters micro-environment around Tyr/Trp residues; interferes with protein secondary structure [1].
Myristic Acid [1] [2] MA C14:0 (Saturated) Medium Alters micro-environment around Tyr/Trp residues; interferes with protein secondary structure [1].
Palmitic Acid [1] [2] PAL C16:0 (Saturated) Higher (One of the highest) Alters micro-environment around Tyr/Trp residues; interferes with protein secondary structure [1]. Considered a natural ligand [2].
Stearic Acid [1] SA C18:0 (Saturated) High Alters micro-environment around Tyr/Trp residues; interferes with protein secondary structure [1].
Oleic Acid [1] OA C18:1 (Monounsaturated) Lower than SA Binding affinity decreases with introduction of double bonds [1].
Linoleic Acid [1] LA C18:2 (Polyunsaturated) Lowest among C18 Binding affinity decreases with increasing number of double bonds [1].

Structural Basis and Binding Mechanism

The interaction between fatty acids and β-lactoglobulin is fundamental to its function. Below is a diagram illustrating the primary binding site and key residues involved.

fatty_acid_binding Key Residues in Beta-Lactoglobulin Calyx Calyx Hydrophobic Calyx (Primary Binding Site) Res1 Phe105 Calyx->Res1 Res2 Met107 Calyx->Res2 Res3 Val41 Calyx->Res3 Res4 Leu39 Calyx->Res4 Res5 Leu156 Calyx->Res5 EF_Loop EF-Loop (Gatekeeper) Calyx->EF_Loop pH-dependent opening

Diagram: Key structural features of β-lactoglobulin's fatty acid binding site. The hydrophobic calyx is the primary binding site, with residues like Phe105 and Met107 forming key contacts. The flexible EF-loop acts as a gatekeeper, opening at neutral pH to allow ligand access [3] [4].

The core binding mechanism involves several key factors:

  • Primary Binding Site: The internal cavity, or calyx, formed by an eight-stranded β-barrel is the primary binding site for hydrophobic ligands like fatty acids [3] [2].
  • Gatekeeper Mechanism: A flexible loop near the entrance of the calyx, the EF-loop, controls access. It is in a "closed" conformation at low pH and "opens" at neutral pH (above pH 7.0), allowing fatty acids to enter and bind [2] [4].
  • Driving Forces: Interactions are predominantly driven by hydrophobic forces and the quenching mechanism is static, meaning a stable complex is formed [1].
  • Impact on Protein Structure: Binding fatty acids stabilizes the protein structure and increases its resistance to heat and denaturation. It also alters the micro-environment around specific residues and can shift the protein's secondary structure [1] [2].

Experimental Methodologies

The data in the table and the binding mechanism are derived from several key experimental and computational approaches:

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during binding. It is used to determine stoichiometry, association constants (Ka), and thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) [2]. In practice, a solution of fatty acid is titrated into a solution of β-lactoglobulin, and the heat flow is measured to calculate binding affinity [2].
  • Fluorescence Spectroscopy: This method relies on the intrinsic fluorescence of tryptophan (Trp) residues in the protein. When a fatty acid binds to the hydrophobic calyx, it quenches the fluorescence. Analyzing this quenching reveals the binding mechanism and allows for the calculation of binding constants [1].
  • Molecular Dynamics (MD) and Docking Studies: Computational methods simulate the dynamic interaction between the protein and ligand over time. They help identify key residues for binding and can be used to calculate binding free energies using methods like MMGBSA, corroborating experimental affinity trends [5] [4].

References

12-Bromododecanoic acid antimicrobial activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Primary Role: A Synthetic Building Block

12-Bromododecanoic acid is a versatile intermediate in chemical synthesis. Its structure features a carboxylic acid group and a terminal bromine atom, allowing it to undergo various reactions to construct more complex molecules [1]. The antimicrobial potential identified in recent research is attributed to one of its synthetic derivatives.

A 2022 study successfully used this compound as the starting material to synthesize Chlorosphaerolactylate B, a natural compound isolated from cyanobacteria with demonstrated antimicrobial and antibiofilm properties [2].

Experimental Data on the Synthetic Derivative

The table below summarizes the experimental antimicrobial efficacy data for synthetically produced Chlorosphaerolactylate B, derived from this compound [2].

Test Compound Test Organism Activity Type Result
Chlorosphaerolactylate B (synthesized from this compound) Staphylococcus aureus (strain S54F9) Minimal Inhibitory Concentration (MIC) 256 mg/L [2]
Coagulase-Negative Staphylococcus (strain FI31) Minimal Biofilm Inhibitory Concentration (MBIC) 74 mg/L [2]
Staphylococcus aureus (in a porcine osteomyelitis model) In Vivo Prevention of Infection Significant reduction in bacterial load on implants [2]

Synthesis and Experimental Workflow

The synthesis of Chlorosphaerolactylate B from this compound, as described in the study, involves a three-step process. The following diagram illustrates this experimental workflow:

G Start This compound (Starting Material) Step1 Step 1: Coupling with L-lactic acid benzyl ester Reagents: DCC, DMAP Solvent: DCM Yield: 65% Start->Step1 Step2 Step 2: Bromine displacement with chloride Reagents: TMSCl, Imidazole Solvent: DMF, 90°C Yield: 51% Step1->Step2 Step3 Step 3: Removal of benzyl protecting group Reagents: Triethylsilane, Pd/C (catalytic) Solvent: Ethyl Acetate Yield: 71% Step2->Step3 End Chlorosphaerolactylate B (Final Product) Step3->End

Key Experimental Details [2]:

  • Overall Yield: The three-step process achieved a total yield of 25%.
  • Purity: The final product was obtained with a purity higher than 99%.
  • Scale: The synthesis was scaled up to produce 0.5 grams of Chlorosphaerolactylate B for in vitro and in vivo testing.
  • Characterization: The structure of the final product and intermediates was confirmed using ¹H NMR, ¹³C NMR, and electrospray ionization mass spectrometry (ESI-MS).

Interpretation and Research Context

For researchers, the significance of this compound lies in its utility as a precursor. The study highlights a valuable application:

  • Bioinspired Synthesis: It enables the efficient synthesis of a complex natural product, providing sufficient quantities for biological testing that might be difficult using the original natural source.
  • Promising Bioactivity: The derivative, Chlorosphaerolactylate B, shows potential as a new antimicrobial and antibiofilm compound, particularly against Staphylococcus aureus biofilms, which are a major challenge in treating implant-associated infections [2].

References

validating monolayer formation with XPS and ToF-SIMS

Author: Smolecule Technical Support Team. Date: February 2026

Technique Comparison at a Glance

The table below summarizes the core characteristics of XPS and ToF-SIMS for monolayer analysis, illustrating their complementary roles.

Feature XPS (X-ray Photoelectron Spectroscopy) ToF-SIMS (Time-of-Flight Secondary Ion Mass Spectrometry)
Primary Information Elemental composition, chemical/oxidation states, quantitative atomic concentrations [1] [2] [3] Molecular structure, fragment identification, isotopic composition, molecular mapping [4] [1] [3]
Detection Limits ~0.1 - 1 at% (parts per thousand) [2] Parts-per-million (ppm) to parts-per-billion (ppb) range [5] [2]
Sampling Depth 2 - 10 nm [2] [6] 1 - 2 nm (more surface-sensitive) [2] [6]
Quantification Highly quantitative without calibration for elements [2] [3] Primarily qualitative/semi-quantitative; requires calibration for quantification due to matrix effects [4] [3]
Key Strength in SAMs Analysis Quantifying surface elemental composition and coverage [1] [7] Identifying specific molecular fragments and their spatial distribution [4] [1]
Ideal Use Case Confirming the presence and concentration of key elements (e.g., N, S) and their chemical state in a monolayer [1] [7] Detecting specific functional group fragments (e.g., from NTA headgroups) and identifying contaminants [1] [3]

Experimental Protocols for SAMs Validation

The synergy between XPS and ToF-SIMS is clearly demonstrated in studies on nitrilotriacetic acid (NTA)-terminated SAMs used for protein immobilization [1] [7]. A typical workflow involves:

  • Sample Preparation: Creating mixed SAMs on a gold substrate by sequentially or simultaneously adsorbing NTA-terminated thiols and oligo(ethylene glycol) (OEG) thiols, which provide a non-fouling background [1] [7].
  • Multi-Technique Analysis:
    • XPS Analysis: Measures the elemental composition, specifically the nitrogen (N) signal, to calculate the surface density of NTA headgroups. For instance, one study found a density of 0.9-1.3 molecules/nm² in a mixed SAM, compared to 1.9 molecules/nm² in a pure NTA monolayer [1] [7]. Angle-dependent XPS can also be used to probe the orientation of the NTA groups [1].
    • ToF-SIMS Analysis: Identifies secondary ion fragments characteristic of the NTA headgroup (nitrogen-containing fragments) and the OEG moieties, confirming the chemical identity of the monolayer components [1] [7]. A multivariate peak intensity ratio can be developed to estimate the relative NTA concentration in the outermost layer of the SAM [1].
  • Functional Validation: The characterized surfaces are then tested using Surface Plasmon Resonance (SPR) to correlate the NTA surface density and orientation with the immobilization efficiency and binding kinetics of histidine-tagged proteins [1] [7].

Research Applications

This combined approach is powerful for various interfacial studies:

  • Monitoring Interfacial Reactions: ToF-SIMS can track the kinetics of surface reactions, such as the retro Diels-Alder reaction, by monitoring the decay of specific fragment peaks (e.g., a maleimide-containing fragment at m/z = 186.0577) over time [4]. The high surface sensitivity of ToF-SIMS makes it suitable for such investigations where the analyte density is low [4].
  • Characterizing DNA Microarrays: Both techniques are used to analyze the chemical composition, spatial distribution, and hybridization efficiency of DNA on surfaces. XPS quantifies DNA elements (e.g., phosphorus from the backbone), while imaging ToF-SIMS provides detailed maps of DNA distribution within individual microarray spots, revealing issues like "donut" effects [2].

Workflow & Relationship Diagram

The following diagram illustrates the typical workflow and complementary relationship between XPS and ToF-SIMS in validating a self-assembled monolayer.

G Start Sample: Prepared SAM XPS XPS Analysis Start->XPS SIMS ToF-SIMS Analysis Start->SIMS DataFusion Data Fusion & Interpretation XPS->DataFusion  Quantitative  Composition SIMS->DataFusion  Molecular &  Spatial Data Validation Validated SAM Model DataFusion->Validation

How to Choose and Combine the Techniques

For validating monolayer formation, the question is not which technique is superior, but how to best use them together.

  • Use XPS when you need to answer quantitative questions: It is the primary tool for determining the elemental composition, coverage, and chemical state of atoms within your monolayer [1] [3].
  • Use ToF-SIMS for molecular specificity and mapping: Turn to ToF-SIMS to confirm the identity of specific molecular fragments, detect low-level contaminants, or visualize the lateral distribution of chemical species across your surface [4] [2].
  • For a comprehensive analysis, always use both: The most robust validation comes from combining the quantitative power of XPS with the high-sensitivity molecular fingerprint provided by ToF-SIMS. As demonstrated in the research, this ensemble approach provides a complete picture of the monolayer's composition, structure, and functionality [5] [1] [2].

References

12-Bromododecanoic acid versus chlorinated analogs biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis at a Glance

The table below summarizes the key characteristics and applications of 12-bromododecanoic acid and chlorinated compounds in a research and development context.

Feature This compound Chlorinated Compounds (in general)
Primary Role Synthetic building block & intermediate [1] [2] Active Pharmaceutical Ingredient (API) [3]
Drug Approval Status Not approved for human use [1] Over 250 FDA-approved drugs [3]
Key Functional Group Bromoalkane (C-Br) C-Cl bond (mostly monosubstituted) [3]

| Common Applications| - Polymer synthesis (e.g., ATRP initiator) [2]

  • Surfactant/material development [2]
  • Pharmaceutical intermediate [2] | - CNS drugs (Valium, Xanax) [3]
  • Anti-infectives [3]
  • Cardiovascular drugs [3]
  • Cytostatics [3] | | Biological Target (Known)| Glycodelin (function unknown) [1] | Vast and diverse (e.g., enzymes, receptors, ion channels) [3] | | Mechanism of Action| Largely unexplored as a drug [1] | Well-established for many approved drugs, varies by compound [3] | | Quantitative Bioactivity| Not available | Extensive data available for specific drugs (e.g., IC₅₀ values) [4] |

Detailed Comparison and Experimental Context

This compound: A Synthetic Tool

The search results consistently characterize this compound as an experimental compound and a versatile building block for chemical synthesis, not as a drug itself [1] [2].

  • Role in Research: Its structure, featuring a long alkyl chain with a carboxylic acid at one end and a bromine atom at the other, makes it ideal for constructing more complex molecules. The bromine is a good "leaving group" for nucleophilic substitution reactions (SN2), allowing scientists to easily attach other functional groups [2].
  • Lack of Biological Data: While one database notes an interaction with the protein Glycodelin in humans, the pharmacological action is listed as "unknown" [1]. No data on indications, efficacy, or toxicity was available.
Chlorinated Compounds: Pillars of Modern Medicine

In stark contrast, chlorinated compounds are a cornerstone of pharmacology.

  • Prevalence and Success: As of the reviewed literature, more than 250 FDA-approved drugs contain chlorine, evidencing its critical role in creating effective medicines [3]. These drugs treat a wide range of conditions, including those related to the central nervous system, infections, cancer, and metabolism [3].
  • Strategic Role of Chlorine: The chlorine atom in drug molecules is not merely incidental. It often plays a crucial role in Structure-Activity Relationships (SAR) by influencing the drug's shape, electronic distribution, and how it binds to its biological target. This can dramatically improve a drug's potency, stability, and selectivity [3].
Examples of Halogenated Compound Research

To illustrate how brominated and chlorinated compounds are used in contemporary drug discovery, here are two experimental paradigms from the search results:

1. Application as a Synthetic Intermediate A 2025 study designed new anti-tumor compounds by linking a natural product (formononetin) to a triphenylphosphonium cation using alkyl chain linkers. In this synthesis, brominated fatty acids (like this compound) were crucial intermediates. The bromine atom was used to attach the triphenylphosphonium group, which helps the final molecule target mitochondria in cancer cells [4]. This highlights the utility of bromoalkanes in constructing complex, biologically active molecules.

2. Chlorine in a Novel Drug Mechanism A 2023 study in Nature discovered a new copper-signaling pathway that drives inflammation. The researchers developed a drug candidate named "supformin" (LCC-12), which is a dimer of metformin. This molecule was rationally designed to chelate a specific form of copper (Cu²⁺) in mitochondria, which disrupts the energy metabolism of inflammatory immune cells and reduces inflammation [5]. This example shows how a chlorinated compound (metformin contains chlorine) can be optimized to create a new therapeutic with a specific molecular target.

Experimental Pathways in Drug Discovery

The following diagrams illustrate the general experimental workflows for developing a brominated synthetic intermediate versus a chlorinated drug candidate, based on the contexts provided.

BromoStart This compound BromoApp1 Polymer Modifier (ATRP Initiator) BromoStart->BromoApp1 BromoApp2 Surfactant/Functional Material Synthesis BromoStart->BromoApp2 BromoApp3 Pharmaceutical Intermediate BromoStart->BromoApp3 EndProduct Final Complex Molecule BromoApp1->EndProduct SN2 Reaction BromoApp2->EndProduct Esterification/Amidation BromoApp3->EndProduct Conjugation (e.g., to TPP+) [4]

Chlorine Chlorine-Containing Compound PhenotypicScreen Phenotypic Screen Chlorine->PhenotypicScreen TargetID Target Identification (e.g., via PROTACs [6]) PhenotypicScreen->TargetID MoA Mechanism of Action (e.g., Chelates mitochondrial Cu²⁺ [5]) TargetID->MoA SAR SAR Optimization (Improve potency/selectivity [3]) MoA->SAR ClinicalDrug Clinical Drug Candidate SAR->ClinicalDrug

Key Takeaways for Researchers

  • For Synthetic Chemistry: This compound is an excellent choice as a versatile building block to introduce long alkyl chains with terminal functionality into a molecule, particularly useful in materials science and as a precursor in multi-step synthesis [2].
  • For Drug Discovery & Bioactivity: Chlorinated analogs have a proven track record and should be prioritized when designing novel bioactive compounds. The chlorine atom offers significant advantages in fine-tuning molecular properties for optimal interaction with biological targets [3].

References

×

XLogP3

5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

278.08814 Da

Monoisotopic Mass

278.08814 Da

Heavy Atom Count

15

UNII

RP072ZQ00E

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

73367-80-3

Wikipedia

12-bromododecanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Halogenated fatty acids [FA0109]

Dates

Last modified: 08-15-2023

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